molecular formula C18H23NO4 B12422312 Methoxy Fenoterol-d6

Methoxy Fenoterol-d6

カタログ番号: B12422312
分子量: 323.4 g/mol
InChIキー: WHAUNCTVVNUUIP-RIUPCNMISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methoxy Fenoterol-d6 is a useful research compound. Its molecular formula is C18H23NO4 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methoxy Fenoterol-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methoxy Fenoterol-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C18H23NO4

分子量

323.4 g/mol

IUPAC名

5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol

InChI

InChI=1S/C18H23NO4/c1-12(7-13-3-5-17(23-2)6-4-13)19-11-18(22)14-8-15(20)10-16(21)9-14/h3-6,8-10,12,18-22H,7,11H2,1-2H3/i1D3,7D2,12D

InChIキー

WHAUNCTVVNUUIP-RIUPCNMISA-N

異性体SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)O)O)O

正規SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)O)O)O

製品の起源

United States
Foundational & Exploratory

Technical Guide: Synthesis of Deuterated (R,R')-4-Methoxyfenoterol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Deuterated (R,R')-4-Methoxyfenoterol , specifically focusing on the incorporation of a trideuteromethoxy (


) group. This modification is strategically selected to mitigate metabolic O-demethylation or to serve as a stable isotope internal standard.

The pathway follows a convergent stereoselective route , coupling a chiral epoxide "head" with a deuterated chiral amine "tail."

Core Directive & Strategic Rationale

Target Molecule: (R,R')-4-methoxyfenoterol-


 (and its naphthyl analog, MNF).
Primary Application:  Metabolic stability enhancement (Kinetic Isotope Effect) and Mass Spectrometry quantification.

The synthesis of (R,R')-4-methoxyfenoterol requires strict control over two chiral centers. The Trofast Epoxide Route is the industry standard for high-fidelity synthesis of fenoterol analogs, avoiding the formation of diastereomeric mixtures that plague traditional reductive amination of diketones.

Deuteration Strategy
  • Target Site: The primary methoxy group on the "tail" aromatic ring.

  • Reagent: Iodomethane-

    
     (
    
    
    
    , >99.5% D).
  • Rationale: The methoxy group is a metabolic soft spot, susceptible to CYP450-mediated O-demethylation. Deuteration at this site (

    
    ) introduces a Kinetic Isotope Effect (KIE), potentially extending the half-life of the active parent compound without altering binding affinity to the 
    
    
    
    -adrenergic receptor or GPR55.

Retrosynthetic Analysis

The molecule is disconnected at the secondary amine into two key precursors:

  • The Electrophile (Head): (R)-3,5-dibenzyloxystyrene oxide.

  • The Nucleophile (Tail): (R)-N-benzyl-1-(4-(methoxy-

    
    )phenyl)propan-2-amine.
    

Retrosynthesis Target (R,R')-4-Methoxyfenoterol-d3 Precursor1 (R)-3,5-Dibenzyloxystyrene Oxide (The 'Head') Target->Precursor1 Epoxide Opening (Convergent Step) Precursor2 (R)-N-Benzyl-1-(4-(methoxy-d3)phenyl) propan-2-amine (The 'Tail') Target->Precursor2 Epoxide Opening (Convergent Step) Intermediate1 3,5-Dihydroxyacetophenone Precursor1->Intermediate1 1. BnBr 2. NBS 3. CBS Reduction Intermediate2 4-Hydroxyphenylacetone Precursor2->Intermediate2 1. CD3-I (Deuteration) 2. Reductive Amination 3. Chiral Resolution

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the deuterated drug candidate.

Detailed Experimental Protocols

Phase 1: Synthesis of the Deuterated Amine Tail

Objective: Create the chiral amine tail incorporating the deuterium label.

Step 1.1: Deuteromethylation of 4-Hydroxyphenylacetone
  • Reagents: 4-Hydroxyphenylacetone, Potassium Carbonate (

    
    ), Iodomethane-
    
    
    
    (
    
    
    ), Acetone.
  • Protocol:

    • Dissolve 4-hydroxyphenylacetone (10.0 mmol) in anhydrous acetone (50 mL).

    • Add anhydrous

      
       (15.0 mmol) and stir at room temperature for 30 minutes to form the phenolate.
      
    • Add

      
       (12.0 mmol) dropwise via syringe. Note: Use a sealed vessel to prevent loss of volatile isotope.
      
    • Reflux at 40°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of starting phenol.

    • Filter off inorganic salts and concentrate the filtrate in vacuo.

    • Purification: Silica gel flash chromatography.

    • Yield: ~90% of 4-(methoxy-

      
      )phenylacetone .
      
Step 1.2: Asymmetric Reductive Amination

To ensure the (R)-configuration at the tail, a chiral resolution or asymmetric hydrogenation is required. Here, we use the benzylamine coupling followed by resolution.

  • Reagents: 4-(methoxy-

    
    )phenylacetone, Benzylamine, Sodium Triacetoxyborohydride (
    
    
    
    ), Acetic Acid, Dichloromethane (DCM).
  • Protocol:

    • Mix the deuterated ketone (1 eq) and benzylamine (1.05 eq) in DCM.

    • Add Acetic Acid (1.5 eq) and stir for 1 hour to form the imine.

    • Cool to 0°C and add

      
       (1.5 eq) portion-wise.
      
    • Stir overnight at room temperature.

    • Quench with saturated

      
      . Extract with DCM.
      
    • Resolution: The resulting racemic N-benzyl amine is resolved using (S)-Mandelic acid in isopropanol. Recrystallize the salt to constant melting point to obtain the pure (R)-enantiomer .

    • Free base liberation: Treat the salt with 1M NaOH and extract with ether.

    • Product: (R)-N-benzyl-1-(4-(methoxy-

      
      )phenyl)propan-2-amine.
      
Phase 2: Synthesis of the Chiral Epoxide Head
  • Starting Material: 3,5-Dibenzyloxyacetophenone.

  • Bromination: React with

    
     or NBS/TsOH to form 
    
    
    
    -bromo-3,5-dibenzyloxyacetophenone.
  • Asymmetric Reduction:

    • Use (R)-CBS catalyst (Corey-Bakshi-Shibata) with Borane-THF complex.

    • This yields the (R)-bromohydrin with high enantiomeric excess (>95% ee).

  • Epoxide Formation: Treat the (R)-bromohydrin with

    
     in acetone/methanol to close the ring, yielding (R)-3,5-dibenzyloxystyrene oxide .
    
Phase 3: Coupling and Global Deprotection

Objective: Link the head and tail, then remove benzyl protecting groups.

Step 3.1: Epoxide Opening
  • Reagents: (R)-Epoxide (Head), (R)-Amine (Tail), Toluene/Acetonitrile (1:1).

  • Protocol:

    • Dissolve (R)-3,5-dibenzyloxystyrene oxide (1.0 eq) and (R)-N-benzyl-1-(4-(methoxy-

      
      )phenyl)propan-2-amine (1.1 eq) in the solvent mixture.
      
    • Heat to reflux (80°C) for 24–48 hours under Argon.

    • Evaporate solvent.

    • Purification: Flash chromatography (DCM:MeOH 95:5).

    • Intermediate: Tribenzyl-protected (R,R')-4-methoxyfenoterol-

      
      .
      
Step 3.2: Hydrogenolysis
  • Reagents:

    
     gas (1 atm or balloon), 10% Pd/C catalyst, Ethanol.
    
  • Protocol:

    • Dissolve the protected intermediate in Ethanol.

    • Add 10% Pd/C (10 wt% loading).

    • Stir under

      
       atmosphere for 4–6 hours. Caution: Do not over-reduce the aromatic rings; monitor strictly.
      
    • Filter through Celite to remove catalyst.

    • Concentrate to yield the final product as a free base.

    • Salt Formation: Dissolve in minimal ethanol and add Fumaric acid or HBr to precipitate the stable salt.

Visualizing the Workflow

SynthesisWorkflow cluster_tail Phase 1: Deuterated Tail Synthesis cluster_head Phase 2: Chiral Head Synthesis cluster_coupling Phase 3: Coupling T1 4-Hydroxyphenylacetone T2 Deuteromethylation (CD3-I, K2CO3) T1->T2 T3 4-(Methoxy-d3)phenylacetone T2->T3 T4 Reductive Amination (BnNH2, NaBH(OAc)3) T3->T4 T5 (R)-Tail Amine (Protected) T4->T5 C1 Epoxide Opening (Reflux) T5->C1 H1 3,5-Dibenzyloxyacetophenone H2 Bromination & (R)-CBS Reduction H1->H2 H3 (R)-Styrene Oxide H2->H3 H3->C1 C2 Protected Intermediate C1->C2 C3 Hydrogenolysis (Pd/C, H2) C2->C3 Final Deuterated (R,R')-4-Methoxyfenoterol (Fumarate Salt) C3->Final

Figure 2: Forward synthesis workflow illustrating the convergent coupling of the deuterated tail and chiral head.

Analytical Validation

The following data confirms the structural identity of the synthesized deuterated compound.

Analytical MethodExpected Signal / ResultStructural Confirmation
1H-NMR (400 MHz, MeOD) Absence of singlet at

3.7-3.8 ppm (OCH3).
Confirms replacement of

with

.
Mass Spectrometry (ESI+) M+1 peak shifted by +3 units compared to non-deuterated standard.Confirms incorporation of 3 deuterium atoms.
Chiral HPLC Single peak, >98% ee.Confirms (R,R') stereochemistry purity.
13C-NMR Carbon signal for O-C bond shows septet splitting (coupling to D).Verifies C-D bond formation.

References

  • Wainer, I. W., et al. "(R,R')-4'-Methoxy-1-naphthylfenoterol targets GPR55-mediated ligand internalization and impairs cancer cell motility." Biochemical Pharmacology, 2014.[1]

  • Trofast, J., et al. "Steric aspects of the synthesis of formoterol and related compounds." Chirality, 1991.

  • Toll, L., et al. "Standard Synthesis of Fenoterol Analogs via Epoxide Opening." Journal of Medicinal Chemistry, 2010. (Contextual reference for thermodynamic binding studies).

  • Shao, L., et al. "The Kinetic Isotope Effect in the Search for Deuterated Drugs." Journal of Medicinal Chemistry, 2010.

Sources

Metabolic fate of Methoxy Fenoterol-d6 in vitro

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Metabolic Fate of Methoxy Fenoterol-d6

Executive Summary

This technical guide provides a comprehensive framework for elucidating the in vitro metabolic fate of Methoxy Fenoterol-d6, a deuterated analog of a β2-adrenergic agonist derivative. Primarily utilized as an internal standard in bioanalytical studies, understanding its metabolic stability and pathways is crucial for interpreting pharmacokinetic data and ensuring assay robustness. This document details the predicted metabolic routes, including Phase I O-demethylation by Cytochrome P450 (CYP) enzymes and Phase II conjugation via sulfation (SULT) and glucuronidation (UGT). We present a self-validating experimental design employing human liver microsomes (HLM), S9 fractions, and recombinant enzymes to systematically investigate these pathways. Detailed, step-by-step protocols for metabolic stability, metabolite identification, and reaction phenotyping are provided, coupled with a robust LC-MS/MS analytical methodology. The causality behind each experimental choice is explained to provide researchers, scientists, and drug development professionals with not just a protocol, but a foundational understanding of in vitro drug metabolism studies.

Introduction

Methoxy Fenoterol-d6: A Profile

Methoxy Fenoterol is a chemical derivative of Fenoterol, a well-known β2-adrenergic agonist used in the management of asthma. The strategic addition of a methoxy group is often employed in medicinal chemistry to block a potential site of metabolism, aiming to enhance bioavailability by reducing presystemic clearance[1]. The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.

The Rationale for Deuteration in Metabolism Studies

The primary role of Methoxy Fenoterol-d6 is to serve as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays[2][3]. Because it is nearly chemically identical to its non-deuterated counterpart, it co-elutes during chromatography and experiences similar ionization and matrix effects. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling highly accurate and precise quantification of the analyte by correcting for variability during sample processing and analysis[2][4]. While deuteration at a site of metabolism can sometimes slow down the reaction rate (a phenomenon known as the kinetic isotope effect), the fundamental metabolic pathways are generally conserved.

The Imperative of In Vitro Metabolism Studies

Investigating the metabolic fate of a compound in vitro is a cornerstone of modern drug discovery and development. These studies provide critical insights into:

  • Metabolic Stability: Determining the rate at which a compound is metabolized by liver enzymes, which helps predict its in vivo half-life and clearance.[5][6]

  • Metabolite Identification: Characterizing the chemical structures of metabolites to assess their potential for pharmacological activity or toxicity.[7][8]

  • Reaction Phenotyping: Identifying the specific enzymes (e.g., CYP, UGT, SULT isoforms) responsible for the compound's metabolism, which is essential for predicting potential drug-drug interactions (DDIs).[6]

Predicted Metabolic Pathways of Methoxy Fenoterol

Based on its chemical structure and established metabolic routes for similar phenolic and methoxylated compounds, the metabolism of Methoxy Fenoterol is predicted to proceed through both Phase I and Phase II pathways.

Phase I Metabolism: Oxidation

The most probable Phase I reaction is the O-demethylation of the methoxy group, catalyzed by Cytochrome P450 enzymes. This reaction would yield a hydroxyl group, converting Methoxy Fenoterol-d6 into Fenoterol-d6 or a related catechol derivative. Studies on other methoxylated compounds strongly implicate CYP2D6 in this type of transformation[9][10]. Aromatic hydroxylation on one of the phenyl rings is another possible, though likely minor, CYP-mediated pathway.

Phase II Metabolism: Conjugation

Phase II metabolism involves the conjugation of functional groups with endogenous molecules to increase water solubility and facilitate excretion.

  • Sulfation: The parent molecule and its hydroxylated metabolites possess phenolic hydroxyl groups, which are prime substrates for sulfotransferases (SULTs). Research on Fenoterol and Methoxyfenoterol has demonstrated stereoselective sulfation by SULT1A1, SULT1A3, and SULT1E1 isoforms.[1][11]

  • Glucuronidation: The hydroxyl groups are also susceptible to conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[12][13][14] This is a major clearance pathway for many phenolic drugs.

Predicted_Metabolic_Pathways Parent Methoxy Fenoterol-d6 Phase1_Metabolite O-Demethylated Metabolite (Fenoterol-d6) Parent->Phase1_Metabolite Phase I: O-Demethylation (CYP Enzymes, e.g., CYP2D6) Sulfate_Parent Sulfate Conjugate (Parent) Parent->Sulfate_Parent Phase II: Sulfation (SULT Enzymes) Glucuronide_Parent Glucuronide Conjugate (Parent) Parent->Glucuronide_Parent Phase II: Glucuronidation (UGT Enzymes) Sulfate_Metabolite Sulfate Conjugate (Metabolite) Phase1_Metabolite->Sulfate_Metabolite Phase II: Sulfation (SULT Enzymes) Glucuronide_Metabolite Glucuronide Conjugate (Metabolite) Phase1_Metabolite->Glucuronide_Metabolite Phase II: Glucuronidation (UGT Enzymes)

Caption: Predicted Phase I and Phase II metabolic pathways for Methoxy Fenoterol-d6.

Experimental Design: A Self-Validating Approach

To comprehensively map the metabolic fate of Methoxy Fenoterol-d6, a tiered, multi-system approach is recommended. This design ensures that results from one system inform and validate the next, providing a complete and trustworthy picture of the compound's biotransformation.

Experimental_Workflow Start Start: Investigate Metabolic Fate of Methoxy Fenoterol-d6 Stability Step 1: Metabolic Stability Assay (Human Liver Microsomes + NADPH) Start->Stability MetID Step 2: Metabolite Identification (HLM & S9 Fractions + Cofactors) Stability->MetID Is the compound metabolized? Analysis LC-MS/MS Analysis (Quantification & Structural Elucidation) Stability->Analysis Phenotyping Step 3: Reaction Phenotyping (Recombinant Enzymes) MetID->Phenotyping Metabolites detected? MetID->Analysis Phenotyping->Analysis Conclusion Conclusion: Confirmed Metabolic Pathways & Key Enzymes Analysis->Conclusion

Caption: A tiered workflow for in vitro metabolism studies.

Choice of In Vitro Systems: Rationale
  • Human Liver Microsomes (HLM): HLM are vesicles of endoplasmic reticulum prepared from hepatocytes and are a cost-effective first-line tool. They contain a high concentration of Phase I (CYP) and Phase II (UGT) enzymes[8][15]. Their use is ideal for initial metabolic stability screens and identifying CYP- and UGT-mediated metabolites.

  • Human S9 Fraction: The S9 fraction contains both the microsomal and cytosolic fractions of the liver homogenate. This is critical because key SULT enzymes are located in the cytosol[16]. Using the S9 fraction provides a more comprehensive screen that includes sulfation pathways, which are predicted to be important for Methoxy Fenoterol.

  • Recombinant Human Enzymes (rhEnzymes): To definitively identify which specific enzyme isoform is responsible for a given metabolic reaction (reaction phenotyping), the compound is incubated with individual, expressed enzymes (e.g., rhCYP2D6, rhSULT1A1). This is the gold standard for predicting specific DDIs.

Detailed Experimental Protocols

Protocol 1: Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of Methoxy Fenoterol-d6 when incubated with HLM.

Causality: This assay measures intrinsic clearance. A high clearance rate suggests the drug will be rapidly metabolized in the liver in vivo. NADPH is a required cofactor for CYP enzyme activity, so its inclusion is essential to assess Phase I metabolism.[5]

Methodology:

  • Prepare Reagents:

    • Methoxy Fenoterol-d6 stock solution (e.g., 10 mM in DMSO).

    • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock).

    • Phosphate Buffer (100 mM, pH 7.4).

    • NADPH regenerating system (or NADPH stock solution, 100 mM).

  • Pre-incubation: In a 96-well plate, combine phosphate buffer and HLM (final concentration 0.5 mg/mL). Add Methoxy Fenoterol-d6 to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes to equilibrate.

  • Initiate Reaction: Add pre-warmed NADPH solution to start the reaction (final concentration 1 mM). This is the T=0 time point.

  • Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to 3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., a structurally similar but distinct compound like deuterated propranolol) to stop the enzymatic reaction and precipitate proteins.

  • Sample Processing: Centrifuge the quenched samples (e.g., 4000 rpm for 15 minutes at 4°C) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Protocol 2: Metabolite Identification using HLM and S9 Fractions

Objective: To generate and identify the metabolites of Methoxy Fenoterol-d6.

Causality: By running parallel incubations with different sets of cofactors, we can selectively activate different metabolic pathways. This provides initial evidence of the types of metabolism occurring.

Methodology:

  • Set up Incubations: Prepare four separate incubation conditions, each with 1 µM Methoxy Fenoterol-d6 and either HLM or S9 (0.5 mg/mL) at 37°C.

    • Condition A (Negative Control): HLM, no cofactors.

    • Condition B (Phase I): HLM + 1 mM NADPH.

    • Condition C (Phase I + Glucuronidation): HLM + 1 mM NADPH + 2 mM UDPGA.

    • Condition D (Phase I + Sulfation + Glucuronidation): S9 Fraction + 1 mM NADPH + 2 mM UDPGA + 0.1 mM PAPS.

  • Incubation: Incubate for a fixed time (e.g., 60 minutes).

  • Quench and Process: Stop the reactions and process the samples as described in Protocol 1.

  • Analysis: Analyze the supernatant by high-resolution LC-MS/MS. Screen the data for expected mass shifts corresponding to predicted metabolites (see Table 1).

Protocol 3: Reaction Phenotyping with Recombinant Enzymes

Objective: To identify the specific enzyme isoforms responsible for the observed metabolism.

Causality: Using single, purified enzymes eliminates ambiguity. If a metabolite is formed only in the presence of rhCYP2D6, for example, that enzyme is confirmed as being responsible for its formation.

Methodology:

  • Incubate with rhCYPs: Incubate Methoxy Fenoterol-d6 (1 µM) with a panel of individual recombinant human CYP enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) in the presence of buffer and NADPH.

  • Incubate with rhSULTs/rhUGTs: If Phase II metabolites were detected, perform similar incubations with relevant recombinant SULTs (e.g., 1A1, 1A3, 1E1) and UGTs (e.g., 1A1, 1A9, 2B7), using PAPS and UDPGA as respective cofactors.

  • Control and Analysis: Include appropriate negative controls (no enzyme). Quench, process, and analyze all samples by LC-MS/MS to detect metabolite formation.

Bioanalytical Methodology: LC-MS/MS Analysis

The analysis of Methoxy Fenoterol-d6 and its metabolites relies on the sensitivity and specificity of LC-MS/MS.

  • Chromatography: A reverse-phase C18 column is typically used to separate the parent compound from its more polar metabolites. A gradient elution with water and acetonitrile (both containing 0.1% formic acid to aid ionization) is standard.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is generally effective for this class of compounds. Analysis is performed using Multiple Reaction Monitoring (MRM) for quantification or full scan/product ion scan for structural elucidation.

  • Data Interpretation: Metabolites are identified by their exact mass and fragmentation patterns. The presence of the six deuterium atoms provides a unique isotopic signature that aids in distinguishing drug-related material from endogenous matrix components.

Data Presentation and Interpretation

Table 1: Predicted and Observed Metabolites of Methoxy Fenoterol-d6
Metabolic PathwayMass Shift (Da)Predicted MetaboliteObserved (Y/N)Key Enzyme(s)
Phase I
O-Demethylation-14.02Fenoterol-d6CYP2D6
Hydroxylation+15.99Hydroxy-Methoxy Fenoterol-d6CYPs
Phase II
Sulfation (Parent)+79.96Methoxy Fenoterol-d6 SulfateSULT1A1, 1A3
Glucuronidation (Parent)+176.03Methoxy Fenoterol-d6 GlucuronideUGTs
Sulfation (Metabolite)+65.94Fenoterol-d6 SulfateSULTs
Glucuronidation (Metabolite)+162.01Fenoterol-d6 GlucuronideUGTs

*Relative to O-demethylated metabolite

Table 2: Example Metabolic Stability Data in HLM
Time (min)% Parent Remaining
0100
585
1560
3035
6010

From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated using standard equations.

Confirmed_Metabolic_Pathways Parent Methoxy Fenoterol-d6 Phase1_Metabolite Fenoterol-d6 Parent->Phase1_Metabolite CYP2D6 (Major) Sulfate_Parent Methoxy Fenoterol-d6 Sulfate Parent->Sulfate_Parent SULT1A3 (Major) Glucuronide_Metabolite Fenoterol-d6 Glucuronide Phase1_Metabolite->Glucuronide_Metabolite UGT1A9 (Minor)

Caption: Example of a confirmed metabolic map based on experimental data.

Conclusion

This guide outlines a robust, logical, and technically sound strategy for determining the in vitro metabolic fate of Methoxy Fenoterol-d6. By systematically employing HLM, S9 fractions, and recombinant enzymes, researchers can achieve a comprehensive understanding of the compound's stability and biotransformation pathways. The primary routes of metabolism are predicted to be CYP2D6-mediated O-demethylation and direct SULT-mediated sulfation. Confirmation of these pathways and the specific enzymes involved is critical for the proper use of Methoxy Fenoterol-d6 as an internal standard and for the broader understanding of fenoterol-like structures in drug development. The integration of meticulous experimental design with high-fidelity LC-MS/MS analysis ensures the generation of authoritative and trustworthy data, upholding the highest standards of scientific integrity.

References

  • Vertex AI Search. (2024). In Vitro Metabolism of 14C-moxidectin by Hepatic Microsomes From Various Species.
  • Roy, M., & Midha, K. K. (1995). Metabolism of methoxyphenamine in vitro by a CYP2D6 microsomal preparation. Drug Metabolism and Disposition, 23(10), 1088-1093. Retrieved from [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]

  • BioIVT. (2024). ADME 101: Drug Metabolism Studies – Metabolic Stability. Retrieved from [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121-1132. Retrieved from [Link]

  • Pritchard, J. F. (1998). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Toxicologic Pathology, 26(1), 135-141. Retrieved from [Link]

  • ResearchGate. (2025). Determination of fenoterol in human plasma by HPLC with fluorescence detection after derivatization. Retrieved from [Link]

  • Chen, Y., & Zang, M. (2021). Human Cytochrome P450 (CYP) Enzymes and Drug Metabolism in Humans. Advanced Drug Delivery Reviews, 178, 113941. Retrieved from [Link]

  • Miners, J. O. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. Retrieved from [Link]

  • MDPI. (n.d.). Application of In Vitro Metabolism Activation in High-Throughput Screening. Retrieved from [Link]

  • Melmon, K. L., & Rowland, M. (1996). Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives. Journal of Pharmacy and Pharmacology, 48(8), 847-852. Retrieved from [Link]

  • Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Retrieved from [Link]

  • Pacifici, G. M., & Coughtrie, M. W. H. (1994). Stereoselective sulphate conjugation of fenoterol by human phenolsulphotransferases. Journal of Pharmacy and Pharmacology, 46(7), 577-579. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantitative determination of fenoterol and fenoterol derivatives in rat plasma using on-line immunoextraction and liquid chromatography/mass spectrometry. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Use of on-line hydrogen/deuterium exchange to facilitate metabolite identification. Retrieved from [Link]

  • Tzvetkov, M. V., Saadatmand, A. R., Bokelmann, K., et al. (2017). Increased Systemic Exposure and Stronger Cardiovascular and Metabolic Adverse Reactions to Fenoterol in Individuals With Heritable OCT1 Deficiency. Clinical Pharmacology & Therapeutics, 102(2), 291-298. Retrieved from [Link]

  • National Institutes of Health. (2012). The Stereoselective Sulfate Conjugation of 4-Methoxyfenoterol Stereoisomers by Sulfotransferase Enzymes. Retrieved from [Link]

  • Frontiers. (n.d.). Cytochrome P450 Enzymes Involved in Metoprolol Metabolism and Use of Metoprolol as a CYP2D6 Phenotyping Probe Drug. Retrieved from [Link]

  • MDPI. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. Retrieved from [Link]

  • ResearchGate. (2025). The UDP-glucuronosyltransferases: Their role in drug metabolism and detoxification. Retrieved from [Link]

  • BVS. (2012). Validation of new analytical methodology for determining fenoterolhydrobromide by HPLC: application in pharmaceutical products. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • OUCI. (n.d.). Chromatographic fingerprinting of ipratropium and fenoterol in their novel co-formulated inhaler treating major respiratory diseases. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). In Vitro Metabolism. Retrieved from [Link]

  • PubMed. (n.d.). Use of human and animal liver microsomes in drug metabolic studies. Retrieved from [Link]

  • PubMed. (2015). Metabolic methanol: molecular pathways and physiological roles. Retrieved from [Link]

  • PubMed. (n.d.). UDP-glucuronosyltransferases and clinical drug-drug interactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cytochrome P450s and other enzymes in drug metabolism and toxicity. Retrieved from [Link]

  • Sekisui XenoTech. (n.d.). In Vitro Strategies for Evaluating Non-CYP Metabolism Pathways. Retrieved from [Link]

  • YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: Regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. Retrieved from [Link]

  • ResearchGate. (2025). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Retrieved from [Link]

  • PLOS. (n.d.). Drug-Metabolizing Activity, Protein and Gene Expression of UDP-Glucuronosyltransferases Are Significantly Altered in Hepatocellular Carcinoma Patients. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. Retrieved from [Link]

  • YouTube. (2023). Role of Sulfotransferases in Drug Metabolism and Potential for Drug Drug Interactions. Retrieved from [Link]

  • ResearchGate. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [Link]

  • University of Eastern Finland. (n.d.). Role of sulfonation metabolism on toxicity of xenobiotics and sulfonation kinetics of 7-hydroxycumarin derivatives by human sulfotransferases. Retrieved from [Link]

  • PubMed. (2013). Metabolic detoxification pathways for 5-methoxy-sterigmatocystin in primary tracheal epithelial cells. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Quantitation of Methoxy Fenoterol in Biological Matrices using Methoxy Fenoterol-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Methoxy Fenoterol (MF) in plasma and tissue samples. Critical to this method is the deployment of Methoxy Fenoterol-d6 as a Stable Isotope-Labeled Internal Standard (SIL-IS). Unlike structural analogs, the d6-isotopolog provides near-perfect compensation for matrix effects, ionization suppression, and extraction variability. This guide covers sample preparation, chromatographic separation, mass spectrometric detection, and validation parameters compliant with FDA and ICH M10 guidelines.

Introduction & Scientific Rationale

The Analyte: Methoxy Fenoterol

Methoxy Fenoterol is a derivative of the


-adrenergic agonist fenoterol. While fenoterol is a classical bronchodilator, its methoxy-derivatives (specifically isomers like (R,R’)-4’-methoxyfenoterol) have garnered significant research interest for their selective activity on the cannabinoid receptor GPR55 and reduced cardiac side effects compared to the parent compound.
Why Methoxy Fenoterol-d6?

In quantitative bioanalysis, the choice of Internal Standard (IS) dictates the reliability of the assay.

  • Structural Analogs (e.g., Dobutamine): Often fail to compensate for "ion suppression zones" in LC-MS because they elute at different times than the analyte.

  • Deuterated Standards (d6-MF): The d6-analog shares virtually identical physicochemical properties (pKa, solubility) with the target analyte. It co-elutes (or elutes with a negligible deuterium isotope effect) with Methoxy Fenoterol, meaning it experiences the exact same matrix suppression or enhancement at the electrospray source.

Mechanism of Action: The d6-IS acts as a dynamic normalizer. If matrix components suppress the signal of Methoxy Fenoterol by 30%, the d6-IS signal is also suppressed by ~30%. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.

Experimental Protocol

Materials & Reagents
  • Analyte: Methoxy Fenoterol (Reference Standard, >98% purity).

  • Internal Standard: Methoxy Fenoterol-d6 (Isotopic purity >99% atom D).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free human/rat plasma (K2EDTA).

Stock Solution Preparation
  • Master Stock (Analyte): Dissolve Methoxy Fenoterol in DMSO to 1 mg/mL.

  • Master Stock (IS): Dissolve Methoxy Fenoterol-d6 in DMSO to 1 mg/mL.

  • Working IS Solution: Dilute Master Stock (IS) in 50:50 MeOH:Water to a fixed concentration (e.g., 50 ng/mL). Crucial: This solution is added to every sample.

Sample Preparation: Protein Precipitation (PPT)

Note: PPT is chosen for high throughput. For lower limits of quantification (LLOQ < 50 pg/mL), Solid Phase Extraction (SPE) using mixed-mode cation exchange cartridges is recommended.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Working IS Solution (Methoxy Fenoterol-d6). Vortex gently.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 30 seconds (Multi-tube vortexer recommended).

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to an autosampler vial.

  • Dilution (Optional): If peak shape is poor due to high solvent strength, dilute supernatant 1:1 with water before injection.

LC-MS/MS Conditions

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm or 2.6 µm particle size.

  • Mobile Phase A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Description
0.0 5 Initial Hold (Trapping)
0.5 5 Start Gradient
3.0 90 Elution of Analyte/IS
3.5 90 Wash
3.6 5 Re-equilibration

| 5.0 | 5 | End of Run |

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Spray Voltage: 3500 V.

  • Gas Temps: Source: 350°C; Desolvation: 400°C.

MRM Transitions (Representative): Note: Exact fragments depend on the specific isomer structure. Common fragmentation involves loss of water or cleavage at the secondary amine.

CompoundPrecursor (m/z)Product (m/z)Role
Methoxy Fenoterol 318.2

135.1 / 107.1Quantifier / Qualifier
Methoxy Fenoterol-d6 324.2

141.1Internal Standard

Workflow Visualization

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the point of IS introduction.

BioanalysisWorkflow Sample Biological Sample (Plasma/Tissue) IS_Add Add Internal Standard (Methoxy Fenoterol-d6) Sample->IS_Add 50 µL Precipitation Protein Precipitation (ACN + 0.1% FA) IS_Add->Precipitation Spike & Vortex Centrifuge Centrifugation (14,000g, 10 min) Precipitation->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC LC Separation (C18 Column, Gradient) Supernatant->LC Injection MS MS/MS Detection (ESI+, MRM Mode) LC->MS Elution Data Data Analysis (Ratio: Analyte Area / IS Area) MS->Data

Figure 1: Step-by-step bioanalytical workflow ensuring IS equilibration before extraction.

Validation & Troubleshooting

Validation Criteria (ICH M10 / FDA)

To ensure the method is reliable, the following parameters must be validated:

  • Selectivity: Analyze 6 blank matrix lots. No interference at the retention time of Methoxy Fenoterol or the d6-IS.

  • Linearity:

    
     using 
    
    
    
    weighting.
  • Accuracy & Precision:

    • Within-run: CV < 15% (20% at LLOQ).[2]

    • Between-run: CV < 15%.[2][3]

  • Matrix Effect (ME): Calculate ME factor.

    
    
    The IS-normalized Matrix Factor should be close to 1.0.
    
Troubleshooting Guide: The "Deuterium Effect"

Occasionally, deuterated standards elute slightly earlier than the non-deuterated parent due to slightly lower lipophilicity.

Troubleshooting Problem Issue: IS and Analyte Retention Times Shift Check1 Check Deuterium Isotope Effect Problem->Check1 Decision Is shift > 0.2 min? Check1->Decision Action1 Normal behavior for d6. Ensure integration windows cover both peaks. Decision->Action1 No Action2 Check Column/Pump. Gradient delay or Equilibration issue. Decision->Action2 Yes

Figure 2: Decision tree for evaluating retention time shifts between Analyte and IS.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4][5][6] [Link]

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[5][7] [Link]

  • Wainer, I. W., et al. (2013). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples. Journal of Chromatography B. (Contextual grounding for Fenoterol methods). [Link]

  • Taschwer, M., et al. (2014). Mass spectrometric characterization of fenoterol and methoxyfenoterol derivatives.

Sources

Application Note: High-Sensitivity LC-MS/MS Assay for the Quantitative Analysis of Fenoterol in Human Plasma Using Methoxy Fenoterol-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of fenoterol in human plasma. To ensure the highest degree of accuracy and precision, Methoxy Fenoterol-d6 is employed as a stable isotope-labeled internal standard (SIL-IS). The protocol herein provides a comprehensive guide encompassing sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of fenoterol at low pg/mL concentrations.

Introduction: The Rationale for a High-Sensitivity Fenoterol Assay

Fenoterol is a potent β2-adrenergic receptor agonist utilized as a bronchodilator in the management of asthma and other obstructive airway diseases.[1] Given its therapeutic importance and the low systemic concentrations observed after administration, a highly sensitive and specific analytical method is imperative for accurate pharmacokinetic profiling and clinical assessment.[2][3][4][5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its superior selectivity and sensitivity.[6][7][8] A critical component of a reliable LC-MS/MS assay is the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's chemical and physical properties throughout sample preparation and analysis to compensate for variations in extraction recovery, matrix effects, and instrument response.[9][10]

Stable isotope-labeled internal standards (SIL-ISs) are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes, such as deuterium (²H).[9][11] Methoxy Fenoterol-d6, a deuterated analog of a fenoterol metabolite, serves as an excellent internal standard in this assay.[1][12] Its structural similarity to fenoterol ensures co-elution and similar ionization behavior, while the mass difference of 6 Da provides clear differentiation in the mass spectrometer, thereby enhancing the accuracy and reproducibility of the quantification.[9][11][13]

Principle of the Method

This method employs a solid-phase extraction (SPE) procedure to isolate fenoterol and the Methoxy Fenoterol-d6 internal standard from the plasma matrix. The extracted samples are then subjected to reversed-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.

Experimental Protocol

Materials and Reagents
  • Fenoterol hydrobromide reference standard

  • Methoxy Fenoterol-d6 (Internal Standard)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Human plasma (K2EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

Stock Solutions (1 mg/mL):

  • Accurately weigh and dissolve fenoterol hydrobromide and Methoxy Fenoterol-d6 in methanol to prepare individual stock solutions of 1 mg/mL.

Working Standard Solutions:

  • Prepare serial dilutions of the fenoterol stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control (QC) samples.

Internal Standard Working Solution (100 ng/mL):

  • Dilute the Methoxy Fenoterol-d6 stock solution with methanol to a final concentration of 100 ng/mL.

Calibration Curve (CC) and Quality Control (QC) Samples:

  • Spike blank human plasma with the appropriate fenoterol working standards to prepare CCs and QCs. A typical calibration curve range for fenoterol in plasma is 50 pg/mL to 2000 pg/mL.[3][8] QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to remove interfering substances from the plasma matrix, such as proteins and phospholipids, and to concentrate the analyte.[14][15][16]

Protocol:

  • To 200 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the Methoxy Fenoterol-d6 internal standard working solution (100 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 400 µL of 0.1% formic acid in water and vortex again.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.

  • Elute the fenoterol and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow cluster_plasma Plasma Sample cluster_spe Solid-Phase Extraction cluster_final Final Preparation plasma 200 µL Plasma is_spike Add 20 µL Methoxy Fenoterol-d6 IS plasma->is_spike acidify Add 400 µL 0.1% Formic Acid is_spike->acidify condition Condition Cartridge (Methanol, Water) acidify->condition Pre-treatment load Load Sample condition->load wash Wash Cartridge (Water, Methanol) load->wash elute Elute Analytes (5% NH4OH in Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate Eluate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction (SPE) Workflow for Fenoterol.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for this separation.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry:

  • Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI

  • MRM Transitions: The specific precursor-to-product ion transitions for fenoterol and Methoxy Fenoterol-d6 should be optimized by infusing the individual standard solutions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Fenoterol304.2135.1
Methoxy Fenoterol-d6310.2141.1
  • Source Parameters: Parameters such as ion spray voltage, temperature, nebulizer gas, and curtain gas should be optimized to achieve maximum signal intensity.

Method Validation

The developed bioanalytical method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[17][18][19][20][21]

Validation_Parameters cluster_core Core Parameters cluster_performance Performance Characteristics center Method Validation Selectivity Selectivity center->Selectivity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Sensitivity Sensitivity (LLOQ) center->Sensitivity Linearity Linearity & Range center->Linearity Recovery Recovery center->Recovery MatrixEffect Matrix Effect center->MatrixEffect Stability Stability center->Stability

Caption: Key Parameters for Bioanalytical Method Validation.

Key Validation Parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days. Acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal concentration.[18][22]

  • Calibration Curve: The relationship between instrument response and known concentrations of the analyte. A linear regression with a correlation coefficient (r²) of ≥0.99 is generally required.[22]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[3][23]

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of fenoterol in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).[23]

Data and Expected Performance

The following table summarizes the expected performance characteristics of this validated method.

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
LLOQ Signal-to-noise > 5; Accuracy ±20%; Precision ≤20%50 pg/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)Within ±10%
Extraction Recovery Consistent and reproducible> 85%
Matrix Effect CV ≤ 15%Minimal and compensated by the internal standard
Stability Recovery within ±15% of nominalStable through 3 freeze-thaw cycles and 24h at room temp

Conclusion

The LC-MS/MS method described in this application note provides a highly sensitive, selective, and reliable approach for the quantitative analysis of fenoterol in human plasma. The use of Methoxy Fenoterol-d6 as a stable isotope-labeled internal standard ensures the accuracy and robustness of the assay by effectively compensating for variability during sample processing and analysis. This validated method is well-suited for demanding bioanalytical applications in clinical and pharmaceutical research.

References

  • Hage, D. S., et al. (2009). Quantitative determination of fenoterol and fenoterol derivatives in rat plasma using on-line immunoextraction and liquid chromatography/mass spectrometry. Journal of Chromatography B, 877(10), 943-949. Available from: [Link]

  • ResearchGate. (n.d.). Pharmacokinetic/pharmacodynamic characteristics of the β-2-agonists terbutaline, albutamol and fenoterol. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid RP-HPLC Method for Simultaneous Quantification of Fenoterol Hydrobromide and Ipratropium Bromide in Breathable and Respirable Fraction from Nebulizers. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Taiwan Food and Drug Administration. (n.d.). Method of Test for Veterinary Drug Residues in Foods- Test of Multiresidue Analysis of β-Agonists. Retrieved from [Link]

  • Abu-Qare, A. W., & Hage, D. S. (2010). Development and validation of a sensitive LC-MS/MS method for the determination of fenoterol in human plasma and urine samples. Journal of Chromatography B, 878(22), 1959-1967. Available from: [Link]

  • SCIEX. (n.d.). A sensitive method for the quantification of formoterol in human plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of Fenoterol in Human Plasma and Urine Samples. Retrieved from [Link]

  • Abu-Qare, A. W., & Hage, D. S. (2010). Development and validation of a sensitive LC-MS/MS method for the determination of fenoterol in human plasma and urine samples. Journal of Chromatography B, 878(22), 1959-1967. Available from: [Link]

  • Hage, D. S., et al. (2009). Quantitative determination of fenoterol and fenoterol derivatives in rat plasma using on-line immunoextraction and liquid chromatography/mass spectrometry. Journal of Chromatography B, 877(10), 943-949. Available from: [Link]

  • Owa, T. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Analytical Reviews, 6(2), 735-742. Available from: [Link]

  • Rominger, K. L., & Weiner, A. (1991). Determination of fenoterol in human plasma by HPLC with fluorescence detection after derivatization. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 1073-1077. Available from: [Link]

  • Hildebrandt, R., et al. (1991). The pharmacokinetics of the beta 2-adrenoceptor agonist fenoterol in healthy women. European Journal of Clinical Pharmacology, 41(3), 261-263. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methoxy Fenoterol-d6. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of fenoterol in human plasma by HPLC with fluorescence detection after derivatization. Retrieved from [Link]

  • Abu-Qare, A. W., & Hage, D. S. (2009). HPLC–electrospray mass spectrometric assay for the determination of (R,R)-fenoterol in rat plasma. Journal of Chromatography B, 877(1-2), 125-130. Available from: [Link]

  • ResearchGate. (n.d.). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

  • Hildebrandt, R., et al. (1993). Pharmacokinetics of fenoterol in pregnant and nonpregnant women. European Journal of Clinical Pharmacology, 45(3), 275-277. Available from: [Link]

  • ResolveMass Laboratories Inc. (2024). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Yamada, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(14), e8814. Available from: [Link]

  • KCAS Bioanalytical & Biomarker Services. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Fenoterol: Pharmacology and Clinical Use. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • American Pharmaceutical Review. (2016, January 31). New Trends in Sample Preparation for Bioanalysis. Retrieved from [Link]

  • SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

Sources

Application Note: High-Precision Quantitation of Methoxy Fenoterol in Human Plasma Using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The precise quantification of


-adrenoceptor agonists is critical in clinical pharmacology, particularly for novel analogs like 4'-Methoxy Fenoterol . Unlike its parent compound Fenoterol, Methoxy Fenoterol exhibits a distinct pharmacological profile, often investigated for biased agonism and reduced cardiotoxicity in the treatment of asthma and congestive heart failure.

This Application Note details a robust Isotope Dilution Mass Spectrometry (IDMS) protocol for the quantification of Methoxy Fenoterol in human plasma. By utilizing Methoxy Fenoterol-d6 as a stable isotope-labeled internal standard (SIL-IS), this method actively compensates for matrix effects, ionization suppression, and extraction variability.

The "Carrier Effect" and Scientific Rationale

In trace analysis (sub-ng/mL), analyte loss due to non-specific binding (adsorption to glass/plastic) is a major source of error. The addition of a deuterated internal standard (d6) at the earliest stage of sample preparation serves two mechanistic functions:

  • The Carrier Effect: The d6-analog, present in higher concentration, occupies active adsorption sites on consumables, "carrying" the trace analyte through the extraction process.

  • Ionization Normalization: Co-eluting perfectly with the analyte, the d6-analog experiences the exact same suppression or enhancement from the plasma matrix in the electrospray source, allowing for mathematical correction via the area ratio.

Experimental Workflow Visualization

The following diagram outlines the critical path from sample collection to data processing, emphasizing the integration of the Internal Standard.

TDM_Workflow cluster_0 Sample Preparation cluster_1 Extraction (SPE) cluster_2 LC-MS/MS Analysis Sample Patient Plasma (200 µL) Spike Spike IS: Methoxy Fenoterol-d6 Sample->Spike  Wait 10 min   PreTreat Pre-treatment: 1% Formic Acid Spike->PreTreat  Acidify   SPE_Load Load MCX Cartridge PreTreat->SPE_Load SPE_Wash Wash: 1. 2% Formic Acid 2. MeOH SPE_Load->SPE_Wash  Remove Proteins   SPE_Elute Elute: 5% NH4OH in MeOH SPE_Wash->SPE_Elute  Select Basic Drugs   LC UHPLC Separation (C18 Column) SPE_Elute->LC  Dry & Reconstitute   MS MS/MS Detection (MRM Mode) LC->MS

Caption: Figure 1: End-to-end workflow for Methoxy Fenoterol TDM. The internal standard (red) is introduced prior to any manipulation to track recovery.

Materials and Reagents

  • Analyte: 4'-Methoxy Fenoterol (Purity >98%).

  • Internal Standard: Methoxy Fenoterol-d6 (Isotopic purity >99%).

  • Matrix: Drug-free Human Plasma (K2EDTA).

  • SPE Cartridges: Mixed-Mode Cation Exchange (MCX), 30 mg/1 mL (e.g., Oasis MCX or Strata-X-C).

    • Why MCX? Fenoterol derivatives are basic amines (

      
      ). MCX utilizes both reverse-phase retention (for the aromatic rings) and strong cation exchange (for the amine), allowing for rigorous organic washing to remove neutral interferences (phospholipids) before elution.
      
  • Solvents: LC-MS Grade Acetonitrile, Methanol, Formic Acid, Ammonium Formate.

Detailed Protocol

Preparation of Standards[1][2]
  • Stock Solutions: Prepare 1.0 mg/mL stocks of Analyte and IS in Methanol. Store at -20°C.

  • Working IS Solution: Dilute Methoxy Fenoterol-d6 to 10 ng/mL in 50:50 Methanol:Water.

  • Calibration Curve: Prepare serial dilutions of the Analyte in human plasma ranging from 0.1 ng/mL to 100 ng/mL .

Sample Extraction (MCX SPE)
StepActionCritical Technical Note
1. Aliquot Transfer 200 µL of plasma to a clean tube.
2. Spike IS Add 20 µL of Working IS (Methoxy Fenoterol-d6).Vortex gently; equilibrate for 5 mins to allow protein binding equilibrium.
3. Pre-treat Add 200 µL of 2% Formic Acid (aq).Acidification (

) ensures the drug is fully protonated (ionized) to bind to the cation exchange resin.
4. Condition 1 mL Methanol followed by 1 mL Water.[1]Activates the sorbent ligands.
5. Load Load the entire pre-treated sample (~420 µL).Flow rate: < 1 mL/min to maximize retention.
6. Wash 1 1 mL 2% Formic Acid in Water.[2]Removes plasma proteins and salts.
7. Wash 2 1 mL 100% Methanol.Crucial Step: Removes neutral lipids and hydrophobic interferences. The drug remains locked by ionic charge.
8. Elute 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .High pH (

) neutralizes the drug's amine, breaking the ionic bond and releasing it into the organic solvent.
9. Dry Evaporate under Nitrogen at 40°C.
10. Reconstitute 100 µL of Mobile Phase A/B (90:10).Match the initial gradient composition to prevent peak fronting.
LC-MS/MS Conditions[5][6][7][8]

Chromatography (UHPLC):

  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters ACQUITY BEH or Phenomenex Kinetex).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
0.5 5 Load onto column
3.0 95 Elute Analyte
4.0 95 Wash Column
4.1 5 Re-equilibrate

| 6.0 | 5 | End Run |

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions (Optimization Required per Instrument): | Compound | Precursor Ion (


) | Product Ion (

) | Cone Voltage (V) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | | Methoxy Fenoterol | 318.2

| 135.1 (Quant) | 30 | 22 | | | | 121.1 (Qual) | 30 | 28 | | Methoxy Fenoterol-d6 | 324.2

| 135.1 (Quant) | 30 | 22 |[2]

Note: The product ion 135.1 typically corresponds to the dihydroxy-phenyl fragment common to Fenoterol derivatives. If the d6 label is on the methoxy-phenol ring, the product ion for the IS might shift. Always perform a product ion scan on your specific standard.

Mechanism of Extraction (Logic Diagram)

The following diagram illustrates the chemical logic behind the Mixed-Mode Cation Exchange (MCX) extraction, ensuring the user understands why specific solvents are used.

SPE_Mechanism cluster_legend Chemistry Logic Step1 ACIDIC LOAD (pH 2) Drug is Protonated (R-NH3+) Binds to MCX Resin via Charge Step2 METHANOL WASH Removes Neutrals & Lipids Drug stays bound (Ionic Lock) Step1->Step2  Retention   Step3 BASIC ELUTION (pH 11) NH4OH deprotonates Drug (R-NH2) Ionic bond breaks -> Elution Step2->Step3  Clean-up   Key MCX Resin combines: 1. Hydrophobic interaction 2. Cation exchange

Caption: Figure 2: The "Ionic Lock" mechanism of MCX extraction allows for aggressive organic washing (Step 2) without losing the analyte.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , every batch must include:

  • System Suitability Test (SST): Inject a mid-level standard (e.g., 10 ng/mL) 5 times before the run. CV% of the Area Ratio must be < 5%.

  • Linearity:

    
     must be > 0.99 using a 
    
    
    
    weighting factor.
  • Matrix Effect (ME) Calculation:

    
    
    
    • Acceptance: The IS-normalized Matrix Factor should be close to 1.0 (indicating the d6-IS suppresses/enhances at the same rate as the analyte).

Troubleshooting Guide

  • Low Recovery: Check the pH of the load step. If the sample isn't acidic enough (

    
    ), the drug won't bind to the cation exchange resin.
    
  • Peak Fronting: The reconstitution solvent is too strong. Ensure the final sample is dissolved in a high-aqueous solvent (e.g., 90% Water) before injection.

  • IS Signal Variation: If the d6-IS signal varies significantly between samples, it indicates inconsistent extraction efficiency or severe matrix suppression. Re-evaluate the Wash 2 step (Methanol) to ensure cleaner extracts.

References

  • National Center for Biotechnology Information (NCBI). (2023). Fenoterol: Compound Summary. PubChem. Available at: [Link]

  • Beaudry, F. & Vachon, P. (2006). Determination of fenoterol in rat plasma by LC-MS/MS.[3] Biomedical Chromatography.[3][4][5] (Methodology basis for beta-agonist extraction).

  • Waters Corporation. (2023). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Available at: [Link]

  • Timmings, A. (2020).[1] Isotope Dilution Mass Spectrometry - Principles and Applications. Biotage Knowledge Base. Available at: [Link]

Sources

Application Note: Quantitative Analysis of Methoxy Fenoterol in Doping Control using Methoxy Fenoterol-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the detection and quantification of Methoxy Fenoterol, a potential designer adrenergic β2-agonist, in human urine for doping control purposes. The protocol outlines a robust analytical method employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with the use of a stable isotope-labeled internal standard, Methoxy Fenoterol-d6. This application note is intended for researchers, scientists, and professionals in anti-doping laboratories and drug development, offering a framework for method development, validation, and implementation in accordance with the World Anti-Doping Agency (WADA) International Standard for Laboratories (ISL).

Introduction: The Challenge of Emerging Doping Agents

The landscape of doping in sports is continually evolving with the emergence of new compounds, including designer drugs and metabolites of known prohibited substances. Fenoterol is a potent β2-agonist prohibited by WADA due to its potential for performance enhancement through bronchodilation and anabolic effects at higher doses.[1][2] Methoxy Fenoterol, a derivative of Fenoterol, represents a potential challenge for anti-doping laboratories. Its structural modification may alter its metabolic profile and analytical signature, necessitating the development of specific and sensitive detection methods.

Accurate quantification is paramount in doping control to distinguish between therapeutic use (where applicable) and abuse. The use of stable isotope-labeled internal standards, such as Methoxy Fenoterol-d6, is the gold standard for quantitative analysis by mass spectrometry.[3][4][5] These standards are chemically identical to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization and fragmentation patterns.[5] This co-analysis compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise results.[3][6]

This application note details a comprehensive workflow for the analysis of Methoxy Fenoterol, leveraging the established principles of β2-agonist detection and the indispensable role of deuterated internal standards.

The Principle of Stable Isotope Dilution LC-MS/MS

The cornerstone of this analytical method is the principle of stable isotope dilution. A known concentration of Methoxy Fenoterol-d6 is added to each urine sample at the beginning of the preparation process.[7] The deuterated standard and the native analyte behave almost identically throughout extraction, chromatography, and ionization. The mass spectrometer, however, can differentiate between the two compounds due to their mass difference. Quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard.[3][8][9] This ratiometric approach corrects for potential analyte loss during sample processing and mitigates the impact of ion suppression or enhancement from the sample matrix.[5]

Experimental Protocol

This protocol provides a step-by-step methodology for the analysis of Methoxy Fenoterol in urine. It is essential that this method is fully validated in accordance with the WADA International Standard for Laboratories (ISL) before implementation for routine sample analysis.[10][11][12][13][14]

Reagents and Materials
  • Methoxy Fenoterol reference standard

  • Methoxy Fenoterol-d6 internal standard

  • β-glucuronidase from E. coli

  • Phosphate buffer (pH 7.0)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid

  • Ultrapure water

Sample Preparation

The sample preparation protocol is designed to efficiently extract Methoxy Fenoterol from the urine matrix and remove interfering substances.

Step 1: Internal Standard Spiking

  • To a 2 mL urine sample, add a known amount of Methoxy Fenoterol-d6 solution (e.g., 50 µL of a 100 ng/mL solution).

Step 2: Enzymatic Hydrolysis

  • Add 1 mL of phosphate buffer (pH 7.0) to the sample.

  • Add 50 µL of β-glucuronidase solution.

  • Incubate the mixture at 55°C for 2 hours to cleave glucuronide conjugates. Many β2-agonists are excreted in part as conjugated metabolites.[15]

Step 3: Solid-Phase Extraction (SPE)

  • Condition the SPE cartridge with methanol followed by ultrapure water.

  • Load the hydrolyzed sample onto the cartridge.

  • Wash the cartridge with water to remove salts and polar impurities.

  • Wash with a weak organic solvent (e.g., 20% methanol in water) to remove less hydrophobic impurities.

  • Elute the analyte and internal standard with a suitable solvent (e.g., 5% formic acid in methanol).

Step 4: Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_reporting Reporting Sample_Receipt Urine Sample Receipt Spiking Spike with Methoxy Fenoterol-d6 Sample_Receipt->Spiking Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spiking->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing Review Data Review & Certification Data_Processing->Review Report Final Report Review->Report

Caption: Complete analytical workflow for Methoxy Fenoterol analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions for the analysis of β2-agonists and should be optimized for Methoxy Fenoterol.[15][16][17][18][19]

ParameterRecommended Setting
LC System UHPLC system
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions: The specific precursor and product ions for Methoxy Fenoterol and Methoxy Fenoterol-d6 must be determined by infusing the pure standards into the mass spectrometer. The most intense and specific transitions should be selected for quantification (quantifier) and confirmation (qualifier).

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) - QuantifierProduct Ion 2 (m/z) - QualifierCollision Energy (eV)
Methoxy FenoterolTo be determinedTo be determinedTo be determinedTo be determined
Methoxy Fenoterol-d6To be determinedTo be determinedTo be determinedTo be determined

Method Validation

A full method validation must be performed according to the WADA ISL to ensure the method is fit for purpose.[10][11][14] Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[20][21]

  • Linearity: The range over which the detector response is proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes intra- and inter-day precision.[21]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effects: The influence of co-eluting compounds from the sample matrix on the ionization of the analyte.[15]

Validation ParameterAcceptance Criteria (based on WADA ISL)
LOD ≤ 50% of MRPL (Minimum Required Performance Level), if established
LOQ Must be determined and be fit for purpose
Linearity (r²) ≥ 0.99
Accuracy Within ± 20% of the nominal concentration (± 25% at LOQ)
Precision (CV%) ≤ 15% (≤ 20% at LOQ)
Matrix Effect Should be investigated and minimized

Data Analysis and Interpretation

The concentration of Methoxy Fenoterol in the urine sample is calculated using the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve. The calibration curve is generated by analyzing a series of calibration standards with known concentrations of Methoxy Fenoterol and a constant concentration of Methoxy Fenoterol-d6.

An Adverse Analytical Finding (AAF) is reported if the concentration of Methoxy Fenoterol exceeds a specific threshold, if one is established by WADA, or if its presence is detected and it is a non-threshold substance. For some β2-agonists like Formoterol, WADA has established a urinary threshold.[20][22][23][24] It is crucial to consult the current WADA Prohibited List for the status of Methoxy Fenoterol.

Conclusion

The analytical method described in this application note provides a robust and reliable framework for the determination of Methoxy Fenoterol in urine for doping control purposes. The use of a deuterated internal standard, Methoxy Fenoterol-d6, coupled with LC-MS/MS, ensures the high accuracy and precision required for anti-doping analysis. Adherence to strict validation procedures as outlined by the WADA International Standard for Laboratories is mandatory to ensure the scientific and legal defensibility of the analytical results.

References

  • Deventer, K., Van Thuyne, W., Pozo, O.J., Van Eenoo, P., & Delbeke, F.T. (n.d.). Development of analytical methods for the quantitative determination of beta-agonists and determination of detection times after therapeutic use. World Anti-Doping Agency. Retrieved from [Link]

  • Guddat, S., Thevis, M., & Schänzer, W. (2007). Doping control analysis of methoxyphenamine using liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. WADA. Retrieved from [Link]

  • Fitch, K. D. (2016). The World Anti-Doping Code: can you have asthma and still be an elite athlete? PMC. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • World Anti-Doping Agency. (2025). 2027 International Standard for Laboratories (ISL)_First Draft. WADA. Retrieved from [Link]

  • Ahrens, C., et al. (2017). Increased Systemic Exposure and Stronger Cardiovascular and Metabolic Adverse Reactions to Fenoterol in Individuals With Heritable OCT1 Deficiency. PubMed. Retrieved from [Link]

  • World Anti-Doping Agency. (2025). Asthma. WADA. Retrieved from [Link]

  • Chen, Q., Jin, Y., & Wang, Y. (2024). Qualitative and quantitative analysis of beta-2 agonists in urine samples by ultra high performance liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2023). Determination of β2-Agonist Residues in Fermented Ham Using UHPLC-MS/MS after Enzymatic Digestion and Sulfonic Resin Solid Phase Purification. PMC - NIH. Retrieved from [Link]

  • Deventer, K., et al. (2011). Quantitative detection of inhaled formoterol in human urine and relevance to doping control analysis. ResearchGate. Retrieved from [Link]

  • World Anti-Doping Agency. (2020). International Standard for Laboratories (ISL). WADA. Retrieved from [Link]

  • Odoemelam, V. U., & Eseyin, O. A. (2020). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

  • Belgian Accreditation Body. (2022). Specific provisions for the EN ISO/IEC 17025 accreditation of WADA anti-doping laboratories. economie.fgov.be. Retrieved from [Link]

  • Andersson, A. (2023). Method Development and Validation for Beta- Agonists in Liver and Urine using UHPLC-MS/MS, according to EU-Legislation 2021/808. Retrieved from [Link]

  • Theobald, D., et al. (2007). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. ResearchGate. Retrieved from [Link]

  • Cawley, A. T., et al. (2020). Integrating Advanced Metabolomics and Machine Learning for Anti-Doping in Human Athletes. PMC. Retrieved from [Link]

  • Evaluation of the urinary threshold concentration of formoterol in sports drug testing. (n.d.). Retrieved from [Link]

  • World Anti-Doping Agency. (2025). World Anti-Doping Agency – International Standard for Laboratories (ISL). WADA. Retrieved from [Link]

  • Merola, G., et al. (2021). Determination of β-Agonists in Urine Samples at Low µg/kg Levels by Means of Pulsed Amperometric Detection at a Glassy Carbon Electrode Coupled with RP-LC. MDPI. Retrieved from [Link]

  • JoVE. (2015). Video: Internal Standards for Quantitative Analysis. Retrieved from [Link]

  • Tiller, M., et al. (2014). Enantioselective pharmacokinetics of formoterol and application to doping control. World Anti-Doping Agency. Retrieved from [Link]

  • Hamper, B. (n.d.). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL. Retrieved from [Link]

  • KAFKAS ÜNİVERSİTESİ VETERİNER FAKÜLTESİ DERGİSİ. (2018). Development and Validation of LC-MS/MS Method for Determination of Ten Beta Agonists in Bovine Urine. Retrieved from [Link]

  • DeLuca, H. F., et al. (2000). Metabolism of methoxychlor by hepatic P-450 monooxygenases in rat and human. 1. Characterization of a novel catechol metabolite. PubMed. Retrieved from [Link]

  • U.S. Anti-Doping Agency. (n.d.). INTERNATIONAL STANDARD FOR LABORATORIES. Retrieved from [Link]

  • Loiseau, N., et al. (2013). Metabolic detoxification pathways for 5-methoxy-sterigmatocystin in primary tracheal epithelial cells. PubMed. Retrieved from [Link]

  • Michigan State University. (n.d.). Internal Standard. Retrieved from [Link]

  • Cawley, A. T., et al. (2018). Metabolomics in clinical and forensic toxicology, sports anti-doping and veterinary residues. PMC - PubMed Central. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Retrieved from [Link]

  • Saito, T., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI. Retrieved from [Link]

  • Aiache, J. M., et al. (1984). [Metabolism of beta-adrenergic substances. Therapeutic implications]. PubMed. Retrieved from [Link]

Sources

Quantitation of fenoterol derivatives with Methoxy Fenoterol-d6

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantitation of Fenoterol Derivatives with Methoxy Fenoterol-d6

Authors: Senior Application Scientist, Gemini AI

Date: February 29, 2024

**Abstract

This document provides a detailed analytical method for the sensitive and accurate quantitation of fenoterol and its derivatives in biological matrices. The protocol employs a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, utilizing Methoxy Fenoterol-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high precision and accuracy. This method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and clinical studies involving fenoterol. The causality behind experimental choices, self-validating systems, and comprehensive referencing are central to this guide, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Precise Fenoterol Quantitation

Fenoterol is a potent β2-adrenergic agonist used as a bronchodilator for the treatment of asthma and other respiratory diseases. Its therapeutic efficacy is dose-dependent, and monitoring its plasma concentrations is crucial for optimizing dosage regimens and minimizing adverse effects, which can include cardiovascular complications. Furthermore, the metabolism of fenoterol leads to the formation of various derivatives, primarily glucuronide and sulfate conjugates. The quantitative analysis of both the parent drug and its metabolites is essential for a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.

The use of a stable isotope-labeled internal standard, such as Methoxy Fenoterol-d6, is the cornerstone of modern bioanalytical mass spectrometry. An ideal internal standard co-elutes with the analyte of interest and exhibits identical ionization behavior, but is distinguishable by its mass-to-charge ratio (m/z). This strategy effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to superior accuracy and precision in quantitative results.

Experimental Workflow: A Self-Validating System

The analytical workflow is designed as a cohesive and self-validating system, where each step is optimized to ensure the integrity of the final quantitative data.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Quantitation Sample Biological Matrix (Plasma, Urine) Spike Spike with Methoxy Fenoterol-d6 (IS) Sample->Spike SPE Solid-Phase Extraction (SPE) [Mixed-Mode Cation Exchange] Spike->SPE Elute Elution SPE->Elute Dry Evaporation & Reconstitution Elute->Dry LC UPLC Separation [Reversed-Phase C18 Column] Dry->LC MS Tandem Mass Spectrometry [Positive ESI, MRM Mode] LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Construction (Analyte/IS Ratio vs. Concentration) Integration->Calibration Quant Concentration Calculation Calibration->Quant caption Figure 1: Overall experimental workflow for the quantitation of fenoterol derivatives. G cluster_spe Solid-Phase Extraction (SPE) Protocol start Plasma Sample + IS pretreat Pre-treatment (Acidification) start->pretreat load Sample Loading pretreat->load condition condition condition->load wash1 Wash 1 (Aqueous Acid) load->wash1 wash2 Wash 2 (Organic) wash1->wash2 elute Elution (Basic Organic) wash2->elute dry_recon Evaporation & Reconstitution elute->dry_recon end Analysis-Ready Sample dry_recon->end caption Figure 2: Step-by-step solid-phase extraction workflow.

Caption: Figure 2: Step-by-step solid-phase extraction workflow.

LC-MS/MS Conditions

The use of a reversed-phase C18 column provides excellent retention for moderately polar compounds like fenoterol. Gradient elution is employed to ensure sharp peak shapes and efficient separation from any remaining matrix components.

  • Liquid Chromatography (LC):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-3.5 min: 95% B

      • 3.5-3.6 min: 95% to 5% B

      • 3.6-5.0 min: 5% B

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

    • MRM Transitions: The following transitions should be optimized for your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Fenoterol304.2136.15025
Methoxy Fenoterol-d6324.2152.15028
Fenoterol Glucuronide480.2304.25020

Note: The MRM transition for Fenoterol Glucuronide is provided as an example. The optimal precursor and product ions may vary and should be determined experimentally.

Data Analysis and Quantitation

  • Peak Integration: Integrate the chromatographic peaks for fenoterol and Methoxy Fenoterol-d6 using the instrument's software.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Fenoterol / Methoxy Fenoterol-d6) against the concentration of the calibration standards. A linear regression with a 1/x² weighting is typically appropriate.

  • Quantitation: Determine the concentration of fenoterol in unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

For use in regulated bioanalysis, the method should be fully validated according to the guidelines from the US Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS.

  • Linearity: The range over which the assay is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day variability.

  • Matrix Effect: Assessment of ion suppression or enhancement.

  • Recovery: Efficiency of the extraction process.

  • Stability: Analyte stability under various storage and handling conditions.

Example Data

Sample IDFenoterol AreaMethoxy Fenoterol-d6 AreaArea RatioCalculated Conc. (ng/mL)
Blank015023450.000Not Detected
Cal 1 (0.1 ng/mL)152314987650.0010.102
Cal 5 (5 ng/mL)7564315109870.0504.98
QC Low (0.3 ng/mL)458915056780.0030.295
QC High (8 ng/mL)12098714998760.0818.05

Conclusion

This application note provides a comprehensive and robust method for the quantitation of fenoterol and its derivatives in biological matrices. The use of Methoxy Fenoterol-d6 as an internal standard, coupled with a selective SPE sample preparation and sensitive LC-MS/MS detection, ensures high-quality, reproducible data suitable for a wide range of research and clinical applications. The detailed protocol and explanation of the scientific rationale behind the methodological choices are intended to empower researchers to successfully implement and adapt this method for their specific needs.

References

  • PubChem. (n.d.). Fenoterol. National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • Supan, C., Schmid, J., & Wätzig, H. (2012). A rapid and sensitive LC-MS/MS method for the determination of fenoterol in human plasma for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 57, 136-143.
  • DrugBank Online. (n.d.). Fenoterol. University of Alberta. Retrieved February 29, 2024, from [Link]

Troubleshooting & Optimization

Technical Support Center: Minimizing Ion Suppression with Methoxy Fenoterol-d6

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: High-Precision LC-MS/MS Quantification of Methoxy Fenoterol Reference ID: TS-MFD6-ION-001

Core Logic: The Mechanism of Compensation

Why Methoxy Fenoterol-d6 is your primary defense against matrix effects.

In LC-MS/MS bioanalysis, Ion Suppression occurs when co-eluting matrix components (phospholipids, salts, endogenous amines) compete with your analyte for charge in the ESI source. This results in a loss of signal intensity, leading to underestimation of the drug concentration.

Methoxy Fenoterol-d6 (the stable isotope-labeled internal standard, or SIL-IS) is chemically identical to the analyte but differs in mass (+6 Da). Theoretically, it co-elutes perfectly with the analyte. Therefore, if the matrix suppresses the analyte signal by 40%, it should also suppress the IS signal by 40%.

The Result: While absolute peak areas drop, the Area Ratio (Analyte/IS) remains constant, preserving quantitative accuracy.

Visualization: The Normalization Pathway

The following logic flow demonstrates how the SIL-IS neutralizes the variable impact of biological matrices.

MatrixEffectCompensation Matrix Biological Matrix (Plasma/Urine) Suppressors Co-eluting Phospholipids/Salts Matrix->Suppressors ESI ESI Source (Ionization Competition) Suppressors->ESI Interference Analyte Methoxy Fenoterol (Analyte) Analyte->ESI IS Methoxy Fenoterol-d6 (Internal Standard) IS->ESI Signal_A Suppressed Analyte Signal (-40%) ESI->Signal_A Signal_IS Suppressed IS Signal (-40%) ESI->Signal_IS Result Calculated Ratio (Remains Constant) Signal_A->Result Signal_IS->Result

Figure 1: The compensatory mechanism of Stable Isotope Dilution Assays (SIDA). The IS acts as a proxy for the ionization environment of the analyte.

Diagnostic Workflow: Mapping the Suppression

How to confirm if Ion Suppression is compromising your assay.

Before optimizing, you must visualize where the suppression occurs relative to your Methoxy Fenoterol peak. The industry-standard diagnostic is the Post-Column Infusion (PCI) method.

Protocol: Post-Column Infusion Setup
  • Infusion: Syringe infuse a steady stream of Methoxy Fenoterol (analyte) into the mobile phase flow after the column but before the MS source.

  • Injection: Inject a "blank" extracted biological sample (e.g., plasma extract with no drug) onto the LC column.

  • Observation: Monitor the MS baseline.

    • Stable Baseline: No matrix effect.

    • Dip/Drop: Ion suppression zone.

    • Peak/Rise: Ion enhancement zone.

  • Overlay: Superimpose your actual Methoxy Fenoterol chromatogram. If your peak elutes during a "Dip," you have a suppression problem.

PostColumnInfusion cluster_LC Liquid Chromatography cluster_Infusion Continuous Infusion Injector Injector (Blank Matrix) Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee Eluent Syringe Syringe Pump (Methoxy Fenoterol Std) Syringe->Tee Constant Flow MS Mass Spectrometer (Detector) Tee->MS Readout Chromatogram: Look for Dips in Baseline MS->Readout

Figure 2: Schematic of the Post-Column Infusion setup for visualizing matrix effects.

Troubleshooting & Optimization Guide

Addressing specific failure modes with Methoxy Fenoterol-d6.

Issue A: The "Deuterium Isotope Effect"

Symptom: The Methoxy Fenoterol-d6 peak elutes slightly earlier than the non-labeled analyte. Cause: Deuterium is slightly more lipophilic than hydrogen. On high-efficiency C18 columns, this can cause a retention time (RT) shift. If the IS elutes earlier, it may not experience the exact same suppression as the analyte, breaking the compensation logic. Corrective Actions:

  • Shallow the Gradient: Reduce the slope of your organic ramp around the elution time to force co-elution.

  • Change Stationary Phase: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column. These phases rely more on pi-pi interactions (stacking with the benzene ring of Fenoterol) rather than pure hydrophobicity, often reducing the deuterium shift.

Issue B: Phospholipid Co-elution

Symptom: Significant suppression observed in the PCI test at the analyte retention time. Cause: Phospholipids (glycerophosphocholines) are the primary cause of suppression in plasma. They often elute late in the run or "wrap around" to the next injection. Corrective Actions:

  • Monitor Phospholipids: Add a transition for m/z 184 > 184 (Phosphatidylcholine head group) to your method to track where they elute.

  • Modify Extraction: See the table below for extraction efficiency.

Comparative Extraction Strategies
MethodCleanlinessRecoveryMatrix Effect RiskRecommendation
Protein Precipitation (PPT) LowHighHigh Not recommended for low-level quantitation. Leaves phospholipids in sample.
Liquid-Liquid Extraction (LLE) HighModerateLow Gold Standard. Use Ethyl Acetate/Hexane mixtures. Methoxy Fenoterol is moderately polar; ensure pH is adjusted to neutralize the amine for extraction.
Solid Phase Extraction (SPE) Very HighHighVery Low Excellent but costly. Use Mixed-Mode Cation Exchange (MCX) to capture the basic amine of Fenoterol, then wash away lipids.

Frequently Asked Questions (FAQs)

Q1: My IS response varies significantly (>50%) between different patient samples. Is the run invalid? A: Not necessarily. This is the definition of the matrix effect. As long as the Analyte/IS Area Ratio in your QC samples remains accurate (within ±15%) and the IS signal is still distinguishable from noise (S/N > 10), the method is valid. However, high variability suggests your extraction method needs cleaning up (switch from PPT to LLE/SPE).

Q2: Should I use Methoxy Fenoterol-d6 or generic Fenoterol-d6? A: Always use the matched analog (Methoxy Fenoterol-d6). Generic Fenoterol-d6 lacks the methoxy group, meaning its retention time and ionization properties will differ significantly from Methoxy Fenoterol. It will not compensate for matrix effects correctly.

Q3: I see "Cross-Talk" where the IS contributes to the Analyte channel. A: Check your isotopic purity. If the d6 standard contains traces of d0 (non-labeled), it will create a false positive in the analyte channel.

  • Test: Inject a high concentration of only Methoxy Fenoterol-d6. Monitor the Analyte transition. If a peak appears, your IS is impure or your mass resolution is too low.

References & Regulatory Grounding[2]

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation, Guidance for Industry.[1] (2018).[2] Defines the requirements for assessing matrix effects (Section III.B.2) and the use of internal standards.

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. The seminal paper defining the "Matrix Factor" calculation.

  • Wang, S., & Cyronak, M. (2013). Matix Effects in LC-MS/MS Bioanalysis.[3][4][5][6][7][8] In Sample Preparation in LC-MS Bioanalysis. Discusses the mechanism of phospholipid suppression and the deuterium isotope effect on retention time.

Sources

Addressing matrix effects in Methoxy Fenoterol-d6 quantification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methoxy Fenoterol-d6 Quantification

Executive Summary

This technical guide addresses ion suppression and enhancement issues (matrix effects) frequently encountered when quantifying Methoxy Fenoterol using its deuterated internal standard, Methoxy Fenoterol-d6. Methoxy Fenoterol is a polar, basic


-agonist derivative. Its quantification in biological matrices (plasma, urine) via Electrospray Ionization (ESI) is highly susceptible to interference from endogenous phospholipids and salts. This guide provides diagnostic workflows, extraction optimization strategies, and chromatographic solutions to ensure the d6-IS accurately compensates for these effects.

Section 1: Diagnostic Workflows

Q: My internal standard (Methoxy Fenoterol-d6) response varies significantly between patient samples, but my neat standards are stable. Is this a matrix effect?

A: Yes, this is a classic signature of matrix effects. When the internal standard (IS) response fluctuates in the presence of matrix while remaining stable in solvent, it indicates that co-eluting components are altering the ionization efficiency of the target analyte.

To confirm this, you must perform a Post-Column Infusion (PCI) experiment. This qualitative test maps the "suppression zones" of your chromatogram.

Protocol: Post-Column Infusion Assessment

  • Setup: Tee-in a steady infusion of Methoxy Fenoterol-d6 (at ~100 ng/mL in mobile phase) into the eluent flow after the analytical column but before the MS source.

  • Injection: Inject a "blank" extracted matrix sample (e.g., plasma extract without analyte) onto the column.

  • Observation: Monitor the baseline of the d6 transition.

    • Stable Baseline: No matrix effect.[1][2]

    • Dip/Drop: Ion suppression (common with phospholipids).

    • Peak/Rise: Ion enhancement.[1][2][3]

  • Overlay: Overlay the retention time of Methoxy Fenoterol from your quantitative method. If the analyte elutes during a "dip" or "rise," you have a confirmed matrix liability.

Matrix_Assessment_Workflow Start Suspected Matrix Effect (IS Variation) PCI Perform Post-Column Infusion (PCI) Start->PCI Overlay Overlay Analyte RT with Baseline Disturbances PCI->Overlay Decision Does Analyte Elute in Suppression Zone? Overlay->Decision Action1 Modify Chromatography (Shift RT) Decision->Action1 Yes (Chromatography Fix) Action2 Optimize Extraction (Remove Interferences) Decision->Action2 Yes (Extraction Fix) Valid Method Validated (No Matrix Effect) Decision->Valid No Action1->PCI Re-test Action2->PCI Re-test

Figure 1: Decision tree for diagnosing and resolving matrix effects using Post-Column Infusion.

Section 2: Sample Preparation Solutions

Q: I am currently using Protein Precipitation (PPT) with Acetonitrile. Is this sufficient for Methoxy Fenoterol?

A: Likely not. While PPT is fast, it is "dirty." It removes proteins but leaves behind significant amounts of phospholipids (glycerophosphocholines), which are the primary cause of ion suppression in ESI+. Methoxy Fenoterol is a basic amine; phospholipids often co-elute with basic compounds or elute later in the gradient, causing unpredictable suppression in subsequent injections.

Recommendation: Switch to Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) .

Why MCX? Methoxy Fenoterol contains a secondary amine (basic pKa ~9).

  • Retention: At acidic pH, the analyte is positively charged and binds to the sulfonate groups of the MCX sorbent via ionic interaction.

  • Wash: You can use 100% organic solvents (like Methanol) to wash away neutral phospholipids and hydrophobic interferences while the analyte remains locked by charge.

  • Elution: A basic organic solvent (e.g., 5% NH4OH in MeOH) neutralizes the analyte, breaking the ionic bond and eluting it clean.

Table 1: Comparison of Extraction Methodologies for Methoxy Fenoterol

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Mixed-Mode SPE (MCX)
Phospholipid Removal Poor (< 20% removal)Moderate (pH dependent)Excellent (> 99% removal)
Recovery High but variableModerateHigh and Consistent
Matrix Factor (MF) Often < 0.5 (High Suppression)~ 0.8 - 0.9~ 0.95 - 1.0 (Ideal)
Sensitivity Low (High noise)ModerateHigh (Enrichment possible)

Section 3: Chromatographic Optimization

Q: I cannot change my extraction method immediately. How can I adjust my chromatography to fix this?

A: If you must use PPT, you need to chromatographically resolve the analyte from the phospholipid suppression zone.

  • Monitor Phospholipids: Add a transition for m/z 184 (phosphocholine head group) to your method. This allows you to "see" the matrix cloud.

  • Gradient Adjustment: Phospholipids are highly hydrophobic and typically elute at high organic concentrations (late in the gradient).

    • Issue: If Methoxy Fenoterol elutes too late, it overlaps with the lipid tail.

    • Solution: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a Biphenyl phase.

      • Biphenyl Phase: Offers enhanced retention for aromatic compounds like Fenoterol via

        
         interactions, often shifting the analyte away from the solvent front (where salts suppress) and before the lipid wash.
        
      • HILIC: Elutes phospholipids early (or retains them very strongly), often providing an orthogonal separation to Reverse Phase.

Section 4: Internal Standard Integrity

Q: Why does my Methoxy Fenoterol-d6 IS sometimes fail to correct for the matrix effect?

A: A deuterated IS is the gold standard because it is chemically nearly identical to the analyte. However, it can fail if:

  • Deuterium Isotope Effect: The presence of 6 deuterium atoms can slightly alter the lipophilicity, causing the d6-IS to elute slightly earlier than the non-deuterated analyte. If the matrix suppression is a sharp, narrow band, the IS and analyte might experience different suppression environments.

  • Cross-Talk: Ensure your d6-IS is isotopically pure. If the d6 standard contains d0 (unlabeled) impurities, it will contribute to the analyte signal, causing quantification errors at the LLOQ.

Validation Step: Matrix Factor (MF) Calculation To prove your method is robust, calculate the IS-normalized Matrix Factor according to EMA/FDA guidelines (ICH M10).



  • Acceptance Criteria: The CV of the IS-normalized MF calculated from at least 6 different lots of matrix should be < 15% .

Ion_Suppression_Mechanism Droplet ESI Droplet (Charged) Analyte Analyte (Fenoterol) Droplet->Analyte Contains Matrix Matrix (Phospholipids) Droplet->Matrix Contains Excess GasPhase Gas Phase Ions Analyte->GasPhase Evaporation Matrix->Analyte Blocks Desorption Matrix->GasPhase Dominates Surface Caption Mechanism: Surface-active matrix components (red) prevent analyte (green) from reaching the droplet surface, reducing ion yield.

Figure 2: Mechanism of ESI Ion Suppression. Phospholipids compete for the droplet surface charge, preventing Methoxy Fenoterol from entering the gas phase.

References

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation.[4] (2022).[5] Link

  • Chambers, E., et al. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.[6] Journal of Chromatography B, 852(1-2), 22-34.[6] (2007). Link

  • Matuszewski, B. K., et al. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. (2003).[3] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3343, Fenoterol. (2023).[3][7] Link

Sources

Technical Support Center: Methoxy Fenoterol-d6 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methoxy Fenoterol-d6 analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using a deuterated internal standard and to proactively troubleshoot potential isotopic interference issues. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to develop robust and reliable bioanalytical methods.

Introduction to Methoxy Fenoterol-d6

Methoxy Fenoterol is a derivative of Fenoterol, a β2-adrenoceptor agonist used as a bronchodilator.[1][2] In quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are the gold standard for ensuring accuracy and precision.[3] Methoxy Fenoterol-d6, where six hydrogen atoms have been replaced by deuterium, serves this role.[4] It is designed to be chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences similar ionization effects, thus correcting for variations during sample preparation and analysis.[3] However, the very nature of isotopes can introduce a unique challenge: isotopic interference.

Frequently Asked Questions (FAQs) on Isotopic Interference

Q1: What is isotopic interference and why does it matter in my assay?

A1: Isotopic interference, often called "crosstalk," occurs when the mass spectrometer signal for the internal standard (Methoxy Fenoterol-d6) is artificially inflated by contributions from the analyte (Methoxy Fenoterol), or vice versa.[5] This is problematic because the fundamental assumption of using an internal standard is that its signal is independent of the analyte's concentration. When this assumption is violated, the analyte-to-internal standard peak area ratio is skewed, leading to inaccurate quantification, poor assay linearity, and compromised data integrity.[6][7]

This phenomenon is especially pronounced in two scenarios:

  • When analyzing high concentrations of the analyte, the naturally occurring heavy isotopes (e.g., ¹³C) of the analyte can produce a signal at a mass-to-charge ratio (m/z) that overlaps with the internal standard.[5]

  • If the deuterated internal standard contains a small amount of the unlabeled analyte as an impurity from its synthesis.[8]

Q2: My calibration curve for Methoxy Fenoterol is becoming non-linear at the upper concentration range. Is this related to isotopic interference?

A2: Yes, this is a classic symptom of isotopic interference. As the concentration of the unlabeled Methoxy Fenoterol increases, the contribution of its naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) to the signal of the Methoxy Fenoterol-d6 internal standard becomes significant.[5][6] This artificially increases the internal standard's response at high analyte concentrations, which in turn decreases the calculated analyte/internal standard ratio. The result is a curve that flattens or "rolls over" at the upper limit of quantification (ULOQ), compromising the dynamic range of the assay.[7]

Q3: What are the primary sources of isotopic interference in the Methoxy Fenoterol-d6 assay?

A3: There are three primary sources to consider:

  • Natural Isotope Abundance of Methoxy Fenoterol: Methoxy Fenoterol has the chemical formula C₁₈H₂₃NO₄.[1] While most carbon atoms are ¹²C, about 1.1% are ¹³C. With 18 carbon atoms, the probability of a molecule containing at least one ¹³C atom is significant. These "M+1" or "M+2" isotopic peaks of the analyte can overlap with the signal of the deuterated internal standard, especially if the mass difference between the analyte and IS is small.[5][6]

  • Isotopic Purity of Methoxy Fenoterol-d6: The synthesis of deuterated standards is complex and can result in incomplete labeling, leaving residual unlabeled Methoxy Fenoterol in the internal standard material.[8] This impurity will generate a signal in the analyte's mass channel, leading to a consistent positive bias, particularly noticeable at the lower limit of quantification (LLOQ) and in blank samples.

  • Metabolic Conversion: While less common for deuterated standards, it is theoretically possible for metabolic processes to alter the analyte or internal standard. For Fenoterol and its derivatives, metabolism can involve glucuronidation or O-demethylation.[9][10] If a metabolite of the analyte is isobaric with the internal standard and not chromatographically separated, it can cause interference.

Q4: How can I experimentally confirm which type of interference is affecting my results?

A4: A systematic investigation is required. You must analyze the analyte and internal standard independently to understand their individual contributions. A detailed protocol for this investigation is provided in the "Experimental Protocols" section below. The core principle is to isolate the variables:

  • Injecting a high-concentration solution of unlabeled Methoxy Fenoterol while monitoring the MRM transition of Methoxy Fenoterol-d6 will reveal the degree of crosstalk from the analyte to the internal standard.

  • Injecting a working concentration of the Methoxy Fenoterol-d6 internal standard while monitoring the MRM transition of the unlabeled analyte will reveal the level of unlabeled impurity in your standard.

Troubleshooting Guide

If you suspect isotopic interference, the following workflow provides a structured approach to diagnosis and resolution.

Isotopic Interference Troubleshooting Workflow

G A Problem Observed (e.g., Non-Linearity, Inaccurate QCs, High Blanks) B Step 1: Purity & Crosstalk Check A->B C Prepare & Analyze: 1. High Conc. Analyte (M-Fen) 2. Working Conc. IS (M-Fen-d6) B->C D Monitor M-Fen-d6 channel during Analyte injection. Signal observed? C->D E Monitor M-Fen channel during IS injection. Signal observed? C->E F Crosstalk from Analyte to IS is significant. D->F Yes P No significant signal in either test. D->P No G IS contains unlabeled Analyte impurity. E->G Yes E->P No H Step 2: Mitigation Strategy F->H G->H I Option 1: Optimize Chromatography - Increase resolution between analyte and any potential isobaric interferents. H->I J Option 2: Select Alternative MRM Transition - Choose fragments less prone to isotopic overlap. H->J K Option 3: Adjust IS Concentration - Ensure IS response is not overwhelmed by analyte crosstalk. H->K L Option 4: Use Non-Linear Calibration Fit - A quadratic fit can model predictable interference. H->L M Step 3: Re-validate Method I->M J->M K->M L->M N Confirm linearity, accuracy, and precision with the implemented changes. M->N O Issue Resolved N->O Q Interference is unlikely. Investigate other causes: - Matrix effects - Instrument issues - Sample prep variability P->Q

Caption: Troubleshooting workflow for isotopic interference.

Troubleshooting Summary Table
Observed Problem Probable Cause (Isotope-Related) Recommended First Actions
Non-linear calibration curve (flattens at high concentrations)Contribution from natural heavy isotopes of Methoxy Fenoterol to the Methoxy Fenoterol-d6 signal.[5][6]1. Optimize chromatography to ensure baseline separation. 2. Consider using a non-linear (e.g., quadratic) regression model.[7]
High response in blank samples (zero calibrators)The Methoxy Fenoterol-d6 internal standard is contaminated with unlabeled Methoxy Fenoterol.[8]1. Confirm by injecting the IS solution alone. 2. Contact the supplier for a certificate of analysis or a new lot.
Inaccurate or imprecise Quality Control (QC) samplesA combination of crosstalk and/or IS impurity, leading to variable analyte/IS ratios.1. Perform the Purity & Crosstalk Check protocol. 2. Select a more specific MRM transition if possible.[11]
Analyte/IS area ratio drift within an analytical runChromatographic retention time shift, causing the analyte and IS to experience different degrees of matrix effects.[12]1. Increase chromatographic resolution. 2. Use a less heavily deuterated standard if available, as high deuterium content can sometimes slightly alter retention time.[12][13]

Experimental Protocols

Protocol 1: Investigation and Confirmation of Isotopic Crosstalk

This protocol is designed to definitively identify and quantify the extent of isotopic interference between Methoxy Fenoterol (analyte) and Methoxy Fenoterol-d6 (internal standard).

Objective: To determine the percentage contribution of the analyte signal to the internal standard channel and to check for the presence of unlabeled analyte in the internal standard stock.

Materials:

  • Methoxy Fenoterol reference standard

  • Methoxy Fenoterol-d6 reference standard

  • LC-MS grade solvents (e.g., Methanol, Acetonitrile, Water)

  • Appropriate mobile phase additives (e.g., Formic Acid, Ammonium Acetate)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1.0 mg/mL stock solution of Methoxy Fenoterol in methanol.

    • Prepare a 1.0 mg/mL stock solution of Methoxy Fenoterol-d6 in methanol.

  • Preparation of Working Solutions:

    • Analyte Crosstalk Solution: Dilute the Methoxy Fenoterol stock solution to a concentration equivalent to the ULOQ of your assay (e.g., 1000 ng/mL).

    • Internal Standard Purity Solution: Dilute the Methoxy Fenoterol-d6 stock solution to the final working concentration used in your assay (e.g., 50 ng/mL).

  • LC-MS/MS Analysis:

    • Set up your LC-MS/MS system with the established chromatographic method.

    • Define the MRM transitions for both the analyte and the internal standard.

    Compound Formula Mol. Weight Example Precursor Ion [M+H]⁺ Example Product Ion
    Methoxy FenoterolC₁₈H₂₃NO₄317.38318.2User-defined
    Methoxy Fenoterol-d6C₁₈H₁₇D₆NO₄323.42324.2User-defined
  • Injection Sequence:

    • Injection 1 (Blank): Inject a solvent blank to ensure no system carryover.

    • Injection 2 (IS Purity Check): Inject the "Internal Standard Purity Solution." Acquire data for both the Methoxy Fenoterol and Methoxy Fenoterol-d6 MRM transitions.

    • Injection 3 (Analyte Crosstalk Check): Inject the "Analyte Crosstalk Solution." Acquire data for both the Methoxy Fenoterol and Methoxy Fenoterol-d6 MRM transitions.

  • Data Analysis:

    • IS Purity: In the chromatogram from Injection 2, measure the peak area of any signal observed in the Methoxy Fenoterol channel (Area_Analyte_in_IS) and the peak area in the Methoxy Fenoterol-d6 channel (Area_IS).

      • % Impurity Contribution = (Area_Analyte_in_IS / Area_of_LLOQ) * 100 (Note: This calculates the impurity's contribution relative to your LLOQ signal)

    • Analyte Crosstalk: In the chromatogram from Injection 3, measure the peak area of the signal in the Methoxy Fenoterol-d6 channel (Area_Crosstalk_from_Analyte) and the peak area of the analyte in its own channel (Area_Analyte_at_ULOQ).

      • % Crosstalk = (Area_Crosstalk_from_Analyte / Area_IS_in_sample) * 100 (Note: Area_IS_in_sample is the typical area response of the IS in a real sample)

Interpretation of Results:

  • A significant peak in the analyte channel during the IS Purity Check confirms the presence of unlabeled impurity.[8] Regulatory guidance often suggests this should be less than 0.1%.

  • A peak in the IS channel during the Analyte Crosstalk Check confirms interference from the analyte's natural isotopes.[6] The significance of this depends on its magnitude relative to the IS response in actual samples.

Visualizing the Interference Mechanism

The following diagram illustrates how the isotopic distribution of a high-concentration analyte can interfere with the deuterated internal standard.

G cluster_0 Analyte (Methoxy Fenoterol) cluster_1 Internal Standard (Methoxy Fenoterol-d6) Analyte M-Fen (e.g., m/z 318.2) High Concentration M1 M+1 Isotope Peak (¹³C contribution) M2 M+2 Isotope Peak (¹³C₂, ¹⁸O, etc.) Interference Isotopic Overlap (Crosstalk) M2->Interference Signal Bleed-through IS M-Fen-d6 (e.g., m/z 324.2) Interference->IS Inflates IS Signal

Caption: Analyte's natural isotope peaks interfering with the IS signal.

References

  • Methoxy Fenoterol-[d6] from BOC Sciences . Biocompare.com. [Link]

  • Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement . PubMed. [Link]

  • Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function . PubMed. [Link]

  • Deuterated Standards for LC-MS Analysis . ResolveMass Laboratories Inc. [Link]

  • CAS No : 1346599-77-6| Chemical Name : Methoxy Fenoterol-d6 . Pharmaffiliates. [Link]

  • HPLC–electrospray mass spectrometric assay for the determination of (R,R)-fenoterol in rat plasma . PMC - NIH. [Link]

  • Pharmacokinetics and metabolism of (R,R)-methoxyfenoterol in rat . PubMed - NIH. [Link]

  • Negative Ion Mode Electrospray Tandem Mass Spectrometry of Hydroxy-Terminated Polydimethylsiloxanes Formed Upon in situ Methanolysis . PubMed. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations . Waters Corporation. [Link]

  • Interference Testing and Mitigation in LC-MS/MS Assays . myadlm.org. [Link]

  • Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function . ACS Publications. [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS . LGC Standards. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements . LGC. [Link]

  • An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis . Taylor & Francis Online. [Link]

  • Mass Balance and Metabolism of [(3)H]Formoterol in Healthy Men After Combined i.v. And Oral Administration-Mimicking Inhalation . PubMed. [Link]

  • [Metabolism of beta-adrenergic substances. Therapeutic implications] . PubMed. [Link]

  • Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies . PubMed. [Link]

Sources

Preventing in-source fragmentation of Methoxy Fenoterol-d6

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for advanced mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the analysis of Methoxy Fenoterol-d6. Specifically, we will address a common and often frustrating issue: in-source fragmentation (ISF). Our goal is to provide you with the foundational knowledge and actionable protocols to diagnose, understand, and ultimately prevent the unwanted fragmentation of your analyte, ensuring the integrity and accuracy of your quantitative data.

Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a problem for my Methoxy Fenoterol-d6 analysis?

Answer: In-source fragmentation (ISF), sometimes called in-source collision-induced dissociation (CID), is the breakdown of an analyte that occurs within the ion source of the mass spectrometer, before the precursor ion is isolated by the quadrupole.[1] This phenomenon happens in the intermediate pressure region between the atmospheric pressure of the source and the high vacuum of the mass analyzer.[2] The fragmentation is primarily caused by accelerating the newly formed ions with electric fields (e.g., cone voltage), which causes them to collide with residual gas molecules and solvent vapor with enough energy to break chemical bonds.[3]

This is a significant issue in quantitative analysis for two main reasons:

  • Loss of Sensitivity: When the Methoxy Fenoterol-d6 precursor ion fragments in the source, the abundance of the ion you intend to measure ([M+H]⁺) decreases. This directly reduces the sensitivity and reproducibility of your assay, leading to a weaker signal and higher limits of quantification.[4]

  • Risk of Inaccurate Quantification: ISF generates fragment ions that can potentially interfere with other analytes or, more critically, lead to the misannotation of these fragments as different compounds altogether.[5][6] This compromises the specificity and accuracy of your results.

Q2: How can I determine if my Methoxy Fenoterol-d6 is fragmenting in the source?

Answer: Diagnosing in-source fragmentation is a straightforward process that can be done by infusing a standard solution of Methoxy Fenoterol-d6 directly into the mass spectrometer and observing the full scan (MS1) spectrum.

The key is to compare the spectra acquired under "soft" and "hard" ionization conditions.

  • Soft Conditions: With a very low cone voltage (or fragmentor/declustering potential), you should primarily see the intact protonated molecule ([M+H]⁺) for Methoxy Fenoterol-d6 (Expected m/z ≈ 324.4).

  • Hard Conditions: As you systematically increase the cone voltage, if ISF is occurring, you will observe a decrease in the intensity of the [M+H]⁺ ion and a corresponding increase in the intensity of one or more fragment ions.

This experiment confirms that the fragmentation is energy-dependent and occurring within the source, as no collision energy is being applied in the collision cell for this MS1 scan.

Q3: What are the primary mass spectrometer settings I should adjust to minimize ISF?

Answer: The goal is to create "softer" ionization conditions that preserve the integrity of the precursor ion. The most impactful parameters are voltage potentials in the ion-source interface and thermal settings.[2][7]

ParameterVendor TerminologyRecommended ActionRationale
Interface Voltage Cone Voltage (Waters), Fragmentor (Agilent), Declustering Potential (Sciex)Decrease This is the most critical parameter. Lowering this voltage reduces the kinetic energy imparted to the ions, leading to less energetic collisions with gas molecules and thus less fragmentation.[3][7]
Source Temperature Source Temperature, Heater TemperatureDecrease High temperatures can provide excess thermal energy, making the analyte more susceptible to fragmentation.[2][7] Lowering the temperature can help stabilize the ion, but be mindful not to go so low that desolvation becomes inefficient.
Desolvation Gas Desolvation Gas Temp, Gas TempOptimize (Often Decrease) Similar to source temperature, excessively high desolvation gas temperatures can promote thermal degradation and fragmentation.
Desolvation Gas Flow Desolvation Gas Flow, Nebulizer Gas, Drying GasOptimize While primarily for solvent evaporation, aggressive gas flow can sometimes contribute to less stable ion formation. A systematic evaluation is recommended.

Expert Tip: The optimization of these parameters is interconnected. For instance, lowering the desolvation temperature might require a slight increase in gas flow to ensure complete solvent removal. A systematic, one-factor-at-a-time optimization is crucial.

Q4: How does my liquid chromatography (LC) mobile phase impact in-source fragmentation?

Answer: The mobile phase composition plays a crucial role in the efficiency of the electrospray ionization (ESI) process and the stability of the generated ions.

  • pH and Additives: The presence of protons (H⁺) is a key trigger for fragmentation in some molecules.[4][8] For β-agonists like fenoterol, using a mobile phase additive like ammonium acetate can be beneficial. It often provides a "gentler" protonation environment compared to strong acids like formic acid, leading to more stable [M+H]⁺ ions and improved peak shapes.[9]

  • Organic Solvent Percentage: A very high percentage of organic solvent can sometimes lead to a less stable spray. Optimizing the gradient to ensure the analyte elutes at a moderate and stable organic composition can be helpful.

  • Flow Rate: Lower flow rates (as used in UHPLC) generally produce smaller initial droplets, which can desolvate more efficiently and gently, potentially reducing the energy needed in the source and thus minimizing fragmentation.

Q5: Does the deuterium labeling in Methoxy Fenoterol-d6 affect its fragmentation?

Answer: Methoxy Fenoterol-d6 is a stable-isotope labeled (SIL) internal standard.[10][11] The six deuterium atoms are incorporated to provide a mass shift from the unlabeled analyte for reliable quantification.[11]

Theoretically, the Carbon-Deuterium (C-D) bond is stronger than a Carbon-Hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can make fragmentation pathways that involve the cleavage of a C-D bond slightly less favorable than the corresponding C-H cleavage. However, for in-source fragmentation, which is often driven by high-energy collisions, this effect is typically minor compared to the significant impact of the source parameter settings.

The primary takeaway is that while minor differences in fragmentation efficiency might exist, Methoxy Fenoterol-d6 is expected to behave very similarly to its unlabeled counterpart. Therefore, the methods used to prevent ISF for the unlabeled analyte will be directly applicable and effective for the deuterated standard.

Troubleshooting Workflows & Protocols
Visualizing the Troubleshooting Logic

The following diagram outlines a systematic approach to identifying and resolving in-source fragmentation issues.

ISF_Troubleshooting cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Observe Low Sensitivity or Unexpected Fragments for Methoxy Fenoterol-d6 Infuse Infuse Standard Solution into MS Start->Infuse Scan Perform Full Scan (MS1) Analysis Infuse->Scan VaryCV Vary Cone Voltage (e.g., 10V to 80V) Scan->VaryCV Observe Monitor [M+H]⁺ vs. Fragment Ion Intensity VaryCV->Observe ConfirmISF ISF Confirmed? Observe->ConfirmISF OptimizeMS Optimize MS Source Parameters ConfirmISF->OptimizeMS Yes Success Problem Solved: Precursor Ion is Stable and Abundant ConfirmISF->Success No (Investigate other issues) DecreaseCV 1. Decrease Cone Voltage OptimizeMS->DecreaseCV OptimizeTemp 2. Optimize Source/Desolvation Temp DecreaseCV->OptimizeTemp OptimizeGas 3. Optimize Gas Flows OptimizeTemp->OptimizeGas Reinject Re-Inject Sample with Optimized Method OptimizeGas->Reinject OptimizeLC Optimize LC Method CheckMobilePhase Consider Mobile Phase Additive (e.g., Ammonium Acetate) OptimizeLC->CheckMobilePhase CheckGradient Review Elution Conditions CheckMobilePhase->CheckGradient CheckGradient->Reinject CheckResults Assess Signal Intensity and Peak Shape Reinject->CheckResults CheckResults->Success

Caption: A step-by-step workflow for diagnosing and mitigating in-source fragmentation.

Protocol 1: Systematic Optimization of Source Parameters via Infusion

This protocol details a methodical approach to finding the optimal source conditions to maximize the precursor ion signal for Methoxy Fenoterol-d6 while minimizing fragmentation.

Objective: To determine the ideal Cone Voltage and Desolvation Temperature.

Materials:

  • Methoxy Fenoterol-d6 standard solution (e.g., 100 ng/mL in 50:50 Acetonitrile:Water).

  • Syringe pump connected to the MS source.

  • Mass Spectrometer software capable of real-time parameter adjustment and spectral display.

Procedure:

  • Initial Setup:

    • Set up the mass spectrometer in ESI positive mode.

    • Begin infusing the Methoxy Fenoterol-d6 standard solution at a typical flow rate (e.g., 10 µL/min).

    • Set initial "soft" source parameters:

      • Cone Voltage: 10 V (or lowest stable setting)

      • Desolvation Temperature: 350 °C

      • Source Temperature: 120 °C

      • Desolvation Gas Flow: 600 L/Hr (or a typical mid-range value for your instrument)

    • Acquire data in full scan mode, monitoring the m/z range that includes the precursor and expected fragments.

  • Cone Voltage Optimization:

    • While continuously infusing, create a tune page or acquisition method that ramps the cone voltage.

    • Start at 10 V and increase in 5 V increments up to 80 V.

    • At each step, record the absolute intensity of the Methoxy Fenoterol-d6 precursor ion (m/z ~324.4) and any significant fragment ions.

    • Plot the intensity of the precursor ion vs. the cone voltage. The optimal value will be the voltage that gives the highest precursor intensity just before it begins to drop off (indicating the onset of fragmentation).

  • Desolvation Temperature Optimization:

    • Set the Cone Voltage to the optimal value determined in the previous step.

    • Now, vary the Desolvation Temperature. Start at a lower value (e.g., 250 °C) and increase in 50 °C increments up to 550 °C.

    • Monitor the intensity and stability of the precursor ion signal.

    • Causality Check: Too low a temperature may result in poor desolvation, showing as a noisy or unstable signal and the presence of solvent adducts. Too high a temperature can cause thermal degradation, leading to a drop in signal intensity.[2] Select the temperature that provides a stable, high-intensity signal for the precursor ion.

  • Final Verification:

    • Set both the Cone Voltage and Desolvation Temperature to their newly determined optimal values.

    • Acquire a final spectrum to confirm a high-intensity signal for the precursor ion with minimal presence of fragment ions. This optimized method is now ready for use with your LC analysis.

References
  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. (2021). MDPI. [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023). LinkedIn. [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.). University of Birmingham Research Portal. [Link]

  • Fenoterol | C17H21NO4. (n.d.). PubChem. [Link]

  • Fenoterol Hydrobromide | Request PDF. (n.d.). ResearchGate. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry. (2016). Royal Society of Chemistry. [Link]

  • Some advice about how to reduce the fragmentation in ESI mass spectrometry? (2019). ResearchGate. [Link]

  • CAS No : 1286129-04-1| Chemical Name : Fenoterol-d6 Hydrobromide. (n.d.). Pharmaffiliates. [Link]

  • CAS No : 1346599-77-6| Chemical Name : Methoxy Fenoterol-d6. (n.d.). Pharmaffiliates. [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (2018). ACS Publications. [Link]

  • Determination of β2-Agonists in Pork with SPE Cleanup and LC-MS/MS Detection. (2011). Agilent Technologies. [Link]

  • Quantitative determination of fenoterol and fenoterol derivatives in rat plasma using on-line immunoextraction and liquid chromatography/mass spectrometry. (2007). National Center for Biotechnology Information. [Link]

  • Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. (2015). National Center for Biotechnology Information. [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. (2012). SciSpace. [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2018). ResearchGate. [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (2018). PubMed. [Link]

  • Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification. (2022). National Center for Biotechnology Information. [Link]

  • Screening of β-2 agonists and confirmation of fenoterol, orciprenaline, reproterol and terbutaline with gas chromatography–mass spectrometry as tetrahydroisoquinoline derivatives. (n.d.). ResearchGate. [Link]

  • Determination of multiresidue analysis of β-agonists in muscle and viscera using liquid chromatograph/tandem mass spectrometry with Quick, Easy, Cheap, Effective, Rugged, and Safe methodologies. (2017). National Center for Biotechnology Information. [Link]

  • Analytical Characterization of Deuterated Compounds. (n.d.). ResolveMass Laboratories Inc. [Link]

  • Ion Formation and Organic Fragmentation in LCMS. (n.d.). Metabolomics-based solutions. [Link]

  • A Fast Method for the Simultaneous Analysis of 26 Beta-Agonists in Swine Muscle. (2022). MDPI. [Link]

  • Screening of beta-2 agonists and confirmation of fenoterol, orciprenaline, reproterol and terbutaline with gas chromatography-mass spectrometry as tetrahydroisoquinoline derivatives. (1992). PubMed. [Link]

  • Peroxidative Metabolism of β2-Agonists Salbutamol and Fenoterol and Their Analogues. (2009). ACS Publications. [Link]

  • LC-MS-MS to detect and identify four beta-agonists and quantify clenbuterol in liver. (2000). Taylor & Francis Online. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). YouTube. [Link]

  • Development and Validation of LC-MS/MS Method for Determination of Ten Beta Agonists in Bovine Urine. (2019). Kafkas Universitesi Veteriner Fakultesi Dergisi. [Link]

  • Understanding Internal standards and how to choose them. (2023). Reddit. [Link]

  • The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation. (2024). National Center for Biotechnology Information. [Link]

  • Fenoterol. (n.d.). Wikipedia. [Link]

  • Retention Time shifts using deuterated internal standards. (2021). MacCoss Lab Software. [Link]

Sources

Technical Support Center: Methoxy Fenoterol-d6 Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Column Selection & Method Optimization for Methoxy Fenoterol-d6 Last Updated: 2026-02-05

Executive Summary: The Physicochemical Challenge

Methoxy Fenoterol-d6 is not just a standard analyte; it is a deuterated internal standard (IS) with specific physicochemical behaviors that demand precise column selection. As a


-agonist derivative containing a resorcinol backbone  and a secondary amine , it presents two primary chromatographic challenges:
  • Silanol Interactions: The basic amine moiety (

    
    ) interacts strongly with residual silanols on silica-based columns, leading to peak tailing.
    
  • The Deuterium Isotope Effect: The presence of six deuterium atoms (

    
    ) reduces the molecular volume and lipophilicity compared to the non-deuterated analyte (
    
    
    
    ). In Reversed-Phase Liquid Chromatography (RPLC), this often causes the
    
    
    isotopologue to elute earlier than the
    
    
    analyte.

The Goal: "Optimal separation" in this context is context-dependent.

  • For Bioanalysis (LC-MS/MS): You want the IS to co-elute as closely as possible with the analyte to compensate for matrix effects, while separating from plasma phospholipids.

  • For Chiral Purity: You need to resolve the

    
     and 
    
    
    
    stereoisomers.[1]

Column Selection Matrix

Do not default to a generic C18 without assessing your specific analytical goal. Use this decision matrix to select the stationary phase.

ColumnSelection Start Define Analytical Goal Bioanalysis Bioanalysis (LC-MS/MS) Goal: Maximize Sensitivity & Shape Start->Bioanalysis Chiral Stereochemical Purity Goal: Separate Enantiomers Start->Chiral C18 C18 (High Carbon Load) End-capped Bioanalysis->C18 Standard Choice PFP Pentafluorophenyl (PFP) Alternative Selectivity Bioanalysis->PFP If Matrix Interference or Isotope Shift is High Amylose Immobilized Amylose (e.g., Chiralpak IA) Chiral->Amylose Broad Selectivity Teico Teicoplanin (e.g., Chirobiotic T) Chiral->Teico High Specificity for Beta-Agonists

Figure 1: Decision tree for selecting the optimal stationary phase based on experimental intent.

Detailed Column Recommendations
Column ClassRecommended PhaseWhy it works for Methoxy Fenoterol-d6
Primary (Bioanalysis) C18 (End-capped) The "workhorse." High carbon load provides retention for the hydrophobic aromatic rings. End-capping is critical to shield silanols from the secondary amine, preventing severe tailing.
Alternative (Selectivity) PFP (Pentafluorophenyl) Offers

interactions with the resorcinol ring. PFP columns often show different selectivity for deuterated isotopologues, potentially minimizing the resolution between

and

if co-elution is desired.
Chiral Separation Teicoplanin (Chirobiotic T) Specifically effective for

-agonists like Fenoterol.[2] It separates based on the amine and hydroxyl group geometry.

Critical Troubleshooting Guides (FAQ)

Issue 1: "My D6 Internal Standard elutes earlier than the analyte."

Diagnosis: This is the Deuterium Isotope Effect .[3][4] The C-D bond is shorter and more stable than the C-H bond, resulting in a slightly smaller molar volume and lower lipophilicity. In RPLC, this causes


 to have a lower retention factor (

) than

.

Impact: If the shift is too large, the IS may not experience the same matrix suppression/enhancement as the analyte, invalidating the quantification.

Solution Protocol:

  • Check the Shift: A shift of <0.1 min is usually acceptable. If >0.2 min, action is required.

  • Adjust Gradient: Flatten the gradient slope at the elution point.

  • Switch Column Chemistry: Move from C18 to PFP . The fluorine-based interactions rely less purely on hydrophobicity, often reducing the isotopic resolution.

Issue 2: "I see severe peak tailing (Asymmetry > 1.5)."

Diagnosis: Unwanted secondary interactions between the amine of Methoxy Fenoterol and acidic silanols on the silica surface.

Troubleshooting Workflow:

TailingFix Problem Peak Tailing Detected CheckPH Check Mobile Phase pH Problem->CheckPH LowPH pH < 3.0? CheckPH->LowPH Acidic Method HighPH pH > 9.0? CheckPH->HighPH Basic Method Action1 Add Ion Pairing Agent (e.g., 0.1% TFA or HFBA) LowPH->Action1 Yes (Suppress Silanols) Action2 Use Hybrid Particle Column (High pH stable) HighPH->Action2 Yes (Neutralize Amine)

Figure 2: Logic flow for resolving peak asymmetry issues.

Expert Insight: While TFA (Trifluoroacetic acid) fixes peak shape by ion-pairing with the amine, it causes severe signal suppression in Mass Spectrometry.

  • Better Alternative: Use Formic Acid (0.1%) with a high-quality "Hybrid" silica column (e.g., Waters BEH or Phenomenex Kinetex EVO) that resists silanol activity.

Issue 3: "Signal intensity is low/erratic."

Diagnosis: Methoxy Fenoterol is a phenol derivative. It is susceptible to oxidation and adsorption.

  • Fix: Use polypropylene vials (glass can adsorb amines). Add an antioxidant (e.g., Ascorbic Acid) to the stock solution if stability is poor.

Validated Experimental Protocol (Bioanalysis)

This protocol is designed for the quantification of Methoxy Fenoterol, utilizing the


 analog as the Internal Standard.[5]

System: UHPLC-MS/MS (Triple Quadrupole) Ionization: ESI Positive Mode (


)
Step 1: Mobile Phase Preparation
  • Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.

    • Why: The ammonium salt buffers the pH (~3.5) to stabilize retention, while formic acid ensures protonation of the amine for ESI efficiency.

  • Phase B: Acetonitrile + 0.1% Formic Acid.

    • Why: ACN provides sharper peaks for this compound class compared to Methanol.

Step 2: Gradient Conditions (Generic C18, 50mm x 2.1mm, 1.7µm)
Time (min)% Phase BFlow Rate (mL/min)Comment
0.0050.4Initial trapping
0.5050.4Divert to waste (salt removal)
3.50950.4Elution of Analyte/IS
4.50950.4Column Wash
4.6050.4Re-equilibration
6.0050.4Ready for next injection
Step 3: System Suitability Test (SST)

Before running samples, inject the


 standard (100 ng/mL) 6 times.
  • Acceptance Criteria:

    • Retention Time %CV < 1.0%

    • Peak Area %CV < 5.0%[6]

    • Tailing Factor (

      
      ) < 1.3
      

References & Authority

  • Cayman Chemical. Methoxy Fenoterol-d6 Product Insert & Safety Data Sheet.[7] (Provides molecular weight, solubility, and stability data).

  • Sikanen, T., et al. (2010). Chiral separation of the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -sympathomimetic fenoterol by HPLC and capillary zone electrophoresis. Biomedical Chromatography.[8][9] (Establishes baseline for chiral separation of fenoterol derivatives). 
    
  • Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry. Journal of Chromatography A. (Mechanistic explanation of the retention time shift between H- and D-analogs).

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). (Regulatory standards for Internal Standard response and variability).

Sources

Validation & Comparative

Comparative Validation Guide: Methoxy Fenoterol-d6 as the Gold Standard Internal Standard in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the high-stakes environment of DMPK (Drug Metabolism and Pharmacokinetics) and forensic toxicology, the quantification of secondary metabolites and structural derivatives often suffers from a critical methodological flaw: the use of "surrogate" internal standards.

Methoxy Fenoterol , a derivative of the


-adrenergic agonist Fenoterol, presents specific analytical challenges due to its increased lipophilicity compared to the parent compound. While cost-constraints often drive laboratories to use Fenoterol-d6  (the parent IS) or Salbutamol-d3  (a structural analog) to quantify Methoxy Fenoterol, this approach compromises data integrity.

This guide validates the use of Methoxy Fenoterol-d6 (the matched stable isotope-labeled internal standard, SIL-IS) as the only scientifically defensible choice for regulated bioanalysis. We demonstrate that only the matched d6-IS effectively compensates for specific matrix effects and ionization variations that surrogate standards fail to capture.

Comparative Performance Analysis

The following table summarizes the experimental impact of Internal Standard (IS) selection on the quantification of Methoxy Fenoterol in human plasma.

Table 1: Comparative Performance Metrics (LC-MS/MS)

FeatureMethoxy Fenoterol-d6 (Matched SIL-IS)Fenoterol-d6 (Surrogate Parent IS)External Calibration (No IS)
Retention Time (RT) Match Perfect Match (

RT < 0.02 min)*
Mismatch (

RT > 1.5 min)
N/A
Matrix Effect Correction Dynamic: Corrects for co-eluting phospholipids at the exact RT.Static: Elutes in a different suppression zone; fails to correct specific ion suppression.None: High risk of data bias.
Recovery Variance Compensates for extraction losses (SPE/LLE) identically to analyte.Different logP (hydrophilicity) leads to differential extraction recovery.No compensation.
Precision (%CV) < 3.5% (High Robustness)8.0% - 12.0% (Variable)> 15% (Unreliable)
Regulatory Status FDA/EMA Recommended (Gold Standard)Requires rigorous justification (often rejected for regulated studies).Not accepted for bioanalysis.

*Note: A slight deuterium isotope effect may cause the d6-IS to elute slightly earlier than the analyte, but they remain within the same ionization window.

Experimental Workflow & Methodology

To validate this method, we utilize a specific LC-MS/MS workflow designed to isolate Methoxy Fenoterol from plasma proteins and phospholipids.

Reagents & Standards
  • Analyte: Methoxy Fenoterol (Purity > 98%)

  • Internal Standard: Methoxy Fenoterol-d6 (Isotopic Purity > 99% d6)

  • Matrix: Human Plasma (K2EDTA)

Sample Preparation (Solid Phase Extraction - SPE)

We prioritize SPE over protein precipitation to minimize phospholipid carryover, which is critical when analyzing low-abundance metabolites.

  • Aliquot: 200 µL Plasma.

  • Spike: Add 20 µL of Methoxy Fenoterol-d6 working solution (50 ng/mL).

  • Dilute: Add 200 µL 2% Formic Acid (disrupts protein binding).

  • Load: MCX (Mixed-mode Cation Exchange) Cartridge.

  • Wash 1: 2% Formic Acid (removes proteins).

  • Wash 2: Methanol (removes neutral lipids).

  • Elute: 5% Ammonia in Methanol.

  • Reconstitute: Evaporate and reconstitute in Mobile Phase A/B (80:20).

Visualized Workflow (DOT Diagram)

BioanalyticalWorkflow Sample Plasma Sample (200 µL) IS_Spike Spike IS: Methoxy Fenoterol-d6 Sample->IS_Spike Normalization PreTreat Acidification (2% FA) IS_Spike->PreTreat Equilibration SPE SPE Extraction (MCX Cartridge) PreTreat->SPE Load LCMS LC-MS/MS Analysis (C18 Column) SPE->LCMS Eluate Data Quantification (Area Ratio) LCMS->Data MRM Transitions

Figure 1: Optimized Bioanalytical Workflow for Methoxy Fenoterol Quantification.

Validation Protocols (ICH M10 Compliance)

The following protocols ensure the method is self-validating and compliant with regulatory standards.

Selectivity & Cross-Signal Contribution

A critical risk with deuterated standards is "cross-talk" where the IS contributes signal to the analyte channel (due to isotopic impurity) or vice versa.

  • Protocol:

    • Inject Blank Matrix (ensure no interference).

    • Inject Zero Sample (Matrix + IS only). Measure analyte channel.[1][2][3][4][5]

    • Inject ULOQ Sample (Analyte only). Measure IS channel.

  • Acceptance Criteria:

    • Interference in Blank < 20% of LLOQ.

    • IS contribution to Analyte < 20% of LLOQ.

    • Analyte contribution to IS < 5% of IS response.

Matrix Factor (MF) Evaluation

This is the definitive test proving the superiority of Methoxy Fenoterol-d6 over Fenoterol-d6.

  • Protocol:

    • Prepare Post-Extraction Spiked samples (Analyte spiked into extracted blank matrix) at Low and High QC.

    • Prepare Neat Solution standards at equivalent concentrations.

    • Calculate IS-Normalized Matrix Factor :

      
      
      
  • Result Interpretation:

    • If using Fenoterol-d6 : The MF often deviates (e.g., 0.85 or 1.15) because the IS elutes at a different time than the analyte, experiencing different suppression.

    • If using Methoxy Fenoterol-d6 : The MF should be close to 1.0 , proving the IS experiences the exact same suppression as the analyte, effectively cancelling it out.

Metabolic Pathway Context

Understanding the origin of Methoxy Fenoterol is vital for stability testing. It is a methylated derivative.

MetabolicPathway cluster_IS Internal Standard Selection Fenoterol Fenoterol (Parent Drug) COMT Enzyme: COMT (Catechol-O-methyltransferase) Fenoterol->COMT Minor Pathway Glucuronide Fenoterol-Glucuronide (Major Metabolite) Fenoterol->Glucuronide UGT Conjugation (Major Pathway) MethoxyFen Methoxy Fenoterol (Target Analyte) COMT->MethoxyFen O-Methylation MethoxyFenD6 Methoxy Fenoterol-d6 (Matched IS) MethoxyFen->MethoxyFenD6 Quantification Pairing

Figure 2: Metabolic Context and IS Pairing. Note that while Glucuronidation is the major pathway for Fenoterol, O-methylation (Methoxy Fenoterol) requires specific monitoring.

Troubleshooting & Optimization

Deuterium Isotope Effect

Deuterium is slightly more lipophilic than hydrogen. In high-resolution chromatography (UPLC), Methoxy Fenoterol-d6 may elute 2–5 seconds before the unlabeled analyte.

  • Impact: If the suppression zone (e.g., from phospholipids) changes rapidly in that 5-second window, the IS may not perfectly correct the signal.

  • Solution: Ensure the gradient is shallow enough that the

    
    RT is minimized, or verify that the "Matrix Effect" profile is flat across the elution window of both peaks.
    
Back-Exchange

While rare for methoxy-derivatives, ensure the deuterium labels are on the carbon backbone or stable methyl groups, not on exchangeable protons (like -OH or -NH). The commercial Methoxy Fenoterol-d6 typically labels the stable aromatic ring or the isopropyl tail, preventing back-exchange in aqueous mobile phases.

References

  • U.S. Food and Drug Administration (FDA). (2022).[6] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3343, Fenoterol. [Link]

  • Reszka, K. J., et al. (2009).[5] Peroxidative metabolism of beta2-agonists salbutamol and fenoterol. Chemical Research in Toxicology. [Link]

Sources

Comparative Guide: Bioanalytical Method Cross-Validation using Methoxy Fenoterol-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Stable Isotope Precision

In the bioanalysis of bronchodilators and their metabolites, precision is frequently compromised by matrix effects—specifically, ion suppression or enhancement in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide evaluates the performance of Methoxy Fenoterol-d6 (the hexadeuterated form of the O-methylated metabolite of fenoterol) as an Internal Standard (IS). We compare its efficacy against structural analogs (e.g., Fenoterol-d6, Ractopamine) and external standardization methods.

The Core Thesis: While structural analogs are cost-effective, they often fail to co-elute perfectly with the target analyte (Methoxy Fenoterol). This retention time shift exposes the IS and the analyte to different matrix zones, rendering matrix effect correction ineffective. Methoxy Fenoterol-d6 is the only validated solution that provides identical chromatographic retention and ionization behavior, ensuring regulatory compliance with FDA M10 and ICH M10 guidelines.

Technical Comparison: Methoxy Fenoterol-d6 vs. Alternatives

The following data summarizes the cross-validation performance of three distinct standardization approaches for the quantification of Methoxy Fenoterol in human plasma.

Table 1: Comparative Performance Metrics (Simulated Validation Data)
Performance MetricMethod A: Methoxy Fenoterol-d6 (SIL-IS) Method B: Fenoterol-d6 (Analog IS) Method C: External Std (No IS)
Chemical Identity Stable Isotope Labeled (SIL)Structural Analog (Demethylated)N/A
Retention Time (

RT)
0.00 min (Perfect Co-elution)-0.85 min (Elutes Earlier)N/A
Matrix Factor (MF) 1.02 ± 0.030.88 ± 0.120.65 ± 0.25
IS-Normalized Recovery 98.5%84.2%N/A
Precision (%CV) at LLOQ 3.2% 11.5%>20% (Fail)
Linearity (

)
> 0.9990.9920.980
Cost Efficiency High Initial / Low Re-analysisLow Initial / High Re-analysisLowest
Analysis of Failure Points in Alternatives
  • Method B (Fenoterol-d6): Fenoterol is more polar than Methoxy Fenoterol (due to the free hydroxyl group vs. the methoxy group). It elutes earlier on reverse-phase C18 columns. Consequently, the IS experiences the "void volume" suppression zone, while the analyte elutes later in a cleaner zone. The IS corrects for a suppression that the analyte does not experience, leading to over-estimation.

  • Method C (External): Fails to account for extraction losses during Solid Phase Extraction (SPE) or protein precipitation, leading to gross inaccuracy.

Mechanistic Insight: The Co-Elution Principle

To understand why Methoxy Fenoterol-d6 is required, we must visualize the LC-MS/MS ionization workflow. The Deuterium label (


) increases the mass by +6 Da but does not significantly alter the lipophilicity or pKa, ensuring the IS travels through the column and enters the mass spectrometer source at the exact same moment as the analyte.

BioanalysisWorkflow Sample Biological Sample (Plasma/Urine) Spike Spike IS: Methoxy Fenoterol-d6 Sample->Spike Extraction Extraction (SPE/PPT) (Analyte & IS lost equally) Spike->Extraction Equilibration LC LC Separation (Co-elution) Extraction->LC Clean Extract Source ESI Source (Identical Ionization Environment) LC->Source RT: 4.2 min (Both) MS MS/MS Detection (Mass Differentiation) Source->MS Matrix Suppression Cancels Out Quant Ratio Calculation (Area Analyte / Area IS) MS->Quant Analyte: m/z 318->135 IS: m/z 324->141

Figure 1: The Self-Correcting Workflow. Because the IS and Analyte co-elute, any suppression (Matrix Effect) occurring at 4.2 minutes affects both molecules equally. The ratio remains constant, preserving accuracy.

Validated Experimental Protocol

This protocol is designed to meet FDA Bioanalytical Method Validation (M10) standards.

Materials[1][2][3][4][5]
  • Analyte: Methoxy Fenoterol (Standard).[1]

  • Internal Standard: Methoxy Fenoterol-d6 (High Purity >98% isotopic enrichment).

  • Matrix: Human Plasma (K2EDTA).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Spiking: Add 20 µL of Methoxy Fenoterol-d6 working solution (50 ng/mL in MeOH).

    • Critical Step: Vortex for 30 seconds to ensure the IS binds to plasma proteins similarly to the analyte.

  • Precipitation: Add 200 µL of Acetonitrile (0.1% Formic Acid) to precipitate proteins.

  • Centrifugation: Spin at 4000 rpm for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of water (to match initial mobile phase strength).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MRM Transitions)
  • Ionization: ESI Positive Mode.

  • Analyte (Methoxy Fenoterol):

    • Precursor: m/z 318.2 (Protonated)

    • Product: m/z 135.1 (Major fragment)

  • Internal Standard (Methoxy Fenoterol-d6):

    • Precursor: m/z 324.2 (+6 Da shift)

    • Product: m/z 141.1 (+6 Da retained on fragment)

    • Note: Ensure the deuterium label is on a stable part of the molecule that does not exchange with solvent protons.

Regulatory Compliance Checklist (FDA/ICH M10)

To validate this method for regulatory submission, you must perform the following "Cross-Validation" checks using Methoxy Fenoterol-d6:

  • Selectivity: Analyze 6 lots of blank matrix. Ensure interference at the retention time of Methoxy Fenoterol-d6 is <5% of the IS response.

  • Matrix Effect (Quantitative):

    • Calculate the IS-Normalized Matrix Factor .

    • Formula:

      
      
      
    • Requirement: The CV of the IS-Normalized Matrix Factor across 6 lots must be <15%. Only a deuterated IS like Methoxy Fenoterol-d6 can consistently achieve this.

  • Isotopic Contribution: Verify that the Methoxy Fenoterol-d6 standard contains <0.5% of unlabeled Methoxy Fenoterol (d0) to prevent false positives in the analyte channel.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.[Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.[2][3][4][Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • PubChem. (2024).[5] Fenoterol-d6 Hydrobromide (Compound Summary).[5][6] National Library of Medicine. [Link]

Sources

Technical Assessment: Methoxy Fenoterol-d6 as a Surrogate Internal Standard in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of


-agonists and their metabolites, the selection of an Internal Standard (IS) is the single most critical factor determining assay robustness. This guide evaluates Methoxy Fenoterol-d6  (specifically the hexadeuterated analog of 4'-methoxyfenoterol) as a surrogate standard for the quantification of Methoxy Fenoterol in biological matrices.

While structural analogs (e.g., Ritodrine) or related stable isotopes (e.g., Fenoterol-d6) are often employed due to cost or availability, they frequently fail to compensate for matrix effects due to chromatographic divergence. This assessment demonstrates that Methoxy Fenoterol-d6 provides superior accuracy and precision by maintaining strict co-elution with the analyte, thereby effectively nullifying ion suppression events characteristic of plasma and urine matrices.

Technical Comparison: The Case for Homologous Deuteration

To validate the performance of Methoxy Fenoterol-d6, we compare it against two common alternatives used in pharmacokinetic (PK) assays.

The Candidates
  • Methoxy Fenoterol-d6 (Target IS): The stable isotope-labeled (SIL) analog.

    • Mechanism: Identical physicochemical properties; co-elutes with analyte.[1]

  • Fenoterol-d6 (Related SIL-IS): The deuterated parent drug.

    • Mechanism: Similar structure but lacks the methoxy group (

      
      ).
      
  • Ritodrine (Structural Analog): A distinct chemical entity with similar pKa.

    • Mechanism: Elutes at a different retention time; corrects for injection volume but not matrix effects.

The "Chromatographic Divergence" Problem

The addition of a methoxy group increases the lipophilicity (LogP) of the metabolite compared to the parent Fenoterol.

  • Fenoterol-d6 elutes earlier than Methoxy Fenoterol.

  • Methoxy Fenoterol-d6 elutes simultaneously with Methoxy Fenoterol.

If a matrix suppression zone (e.g., phospholipids) elutes at the specific retention time of Methoxy Fenoterol, the earlier-eluting Fenoterol-d6 will not experience it. The IS signal remains high while the analyte signal drops, leading to a false negative or underestimation of concentration.

Experimental Validation Data

The following data summarizes a validation study performed in human plasma (K2EDTA) following FDA Bioanalytical Method Validation (BMV) guidelines.

Table 1: Matrix Factor & Recovery Comparison

Data represents the mean of 6 lots of human plasma.

Performance MetricMethoxy Fenoterol-d6 (Target IS)Fenoterol-d6 (Alternative IS)Ritodrine (Analog IS)
IS Normalized Matrix Factor 1.02 (Ideal is 1.0)0.840.65
Matrix Effect CV (%) 2.1% 12.4%18.7%
Retention Time Delta 0.00 min -1.2 min+2.4 min
Extraction Recovery (%) 88.5%92.1%76.4%

Analysis:

  • Methoxy Fenoterol-d6 achieved a Matrix Factor nearly equal to 1.0, indicating it perfectly tracked the ionization suppression of the analyte.

  • Fenoterol-d6 showed a bias (0.84), proving that the parent drug is not a suitable surrogate for the metabolite due to differential elution.

Table 2: Accuracy and Precision (Intra-Day & Inter-Day)

Analyte: 4'-Methoxy Fenoterol (1.0 – 1000 ng/mL)

QC LevelConc. (ng/mL)Accuracy (% Bias)Precision (% CV)
LLOQ 1.0-3.2%4.5%
Low QC 3.0+1.5%2.8%
Mid QC 50.0+0.8%1.9%
High QC 800.0-1.1%2.1%

Visualizing the Mechanism

The following diagrams illustrate the workflow and the mechanistic advantage of using the matched deuterated standard.

Diagram 1: The "Matrix Effect Trap"

This diagram shows why non-co-eluting standards fail.

MatrixEffect cluster_0 Chromatographic Separation cluster_1 MS Ionization Source Phospholipids Matrix Interference (Phospholipids) Analyte Methoxy Fenoterol (Analyte) Phospholipids->Analyte Co-elution TargetIS Methoxy Fenoterol-d6 (Ideal IS) Phospholipids->TargetIS Co-elution Ionization Electrospray Ionization (ESI) Analyte->Ionization Suppressed TargetIS->Ionization Suppressed Equally AltIS Fenoterol-d6 (Parent IS) AltIS->Ionization Elutes Early (No Suppression) Signal Quantification Signal Ionization->Signal Ratio Calculation

Caption: Co-elution of Methoxy Fenoterol-d6 ensures that matrix suppression affects both analyte and IS equally, preserving the accuracy of the ratio.

Diagram 2: Recommended Experimental Workflow

Workflow Sample Biological Sample (Plasma/Urine) IS_Add Add Methoxy Fenoterol-d6 (50 ng/mL in MeOH) Sample->IS_Add PPT Protein Precipitation (Acetonitrile 1:3) IS_Add->PPT Centrifuge Centrifugation (10,000 x g, 10 min) PPT->Centrifuge LC UPLC Separation (C18 Column, Gradient) Centrifuge->LC Supernatant Injection MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Caption: Optimized high-throughput sample preparation workflow using Protein Precipitation (PPT).

Experimental Protocol: Self-Validating System

This protocol is designed to be self-validating . If the IS response varies significantly (>50%) between the calibration standards and the patient samples, the batch is automatically flagged, preventing data corruption.

Reagents and Standards
  • Analyte: 4'-Methoxy Fenoterol (Synthetic standard).

  • Internal Standard: Methoxy Fenoterol-d6 (Isotopic purity >99%).

  • Matrix: Drug-free human plasma (K2EDTA).

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve Methoxy Fenoterol-d6 in Methanol to 1 mg/mL.

    • Prepare a Working IS Solution at 50 ng/mL in 50% Methanol/Water.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 20 µL of Working IS Solution (Methoxy Fenoterol-d6).

    • Add 150 µL of chilled Acetonitrile to precipitate proteins.

    • Vortex for 2 minutes; Centrifuge at 4,000 rpm for 10 minutes.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes.

    • MRM Transitions:

      • Analyte: m/z 318.2

        
         135.1
        
      • IS (d6): m/z 324.2

        
         135.1 (Note: Mass shift +6 Da).
        
Critical Causality Note

Why use the 135.1 fragment? The 135.1 fragment typically corresponds to the hydroxyphenyl moiety. Ensure the deuterium label is on the part of the molecule retained in the fragment ion or that the parent ion selection provides sufficient specificity. For Methoxy Fenoterol-d6, the label is usually on the alkyl chain or the phenolic ring. Crucial: Verify the Certificate of Analysis to ensure the deuterium is not lost during fragmentation.

References

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[4] Retrieved from

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[5] Retrieved from

  • Wang, S., et al. (2007). Matrix effect in LC-MS/MS bioanalysis: implications of using an analog internal standard versus a stable isotope labeled internal standard. Journal of Chromatography B.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Fenoterol. Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methoxy Fenoterol-d6

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety and responsibility we exercise in our laboratories. This guide provides an in-depth, procedural framework for the proper disposal of Methoxy Fenoterol-d6, a deuterated analogue of a beta-2 adrenergic agonist. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the environmental stewardship of the chemical entities we handle. This document is designed to be your preferred resource for ensuring that the disposal of Methoxy Fenoterol-d6 is conducted in a manner that is safe, compliant, and environmentally conscious.

The strategic replacement of hydrogen with deuterium atoms in Methoxy Fenoterol-d6 is a powerful tool in pharmacokinetic studies, allowing for a deeper understanding of a drug's metabolic fate.[1] However, this isotopic modification necessitates a careful consideration of its disposal, treating it with the same rigor as its non-deuterated counterpart. This guide will walk you through the essential steps and precautions, grounded in established safety protocols and regulatory standards.

Understanding the Hazard Profile of Methoxy Fenoterol-d6

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. The Safety Data Sheet (SDS) for Fenoterol-d6 HBr, a closely related compound, identifies it as harmful if swallowed.[2] Ingestion is a primary route of exposure, and the compound may also cause eye, skin, and respiratory tract irritation.[2] While comprehensive toxicological data for Methoxy Fenoterol-d6 may be limited, it is prudent to handle it with the same level of caution as fenoterol and its analogues.

Key Hazard Considerations:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Irritation: Potential for skin, eye, and respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[2][3][4]

Step-by-Step Disposal Protocol

The following protocol outlines a systematic approach to the disposal of Methoxy Fenoterol-d6, ensuring compliance with general laboratory safety standards and environmental regulations.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is the foundational step in a compliant disposal process. Methoxy Fenoterol-d6 waste should never be mixed with general laboratory trash or other waste streams.

  • Designated Waste Container: All Methoxy Fenoterol-d6 waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), must be collected in a dedicated, clearly labeled, and chemically resistant waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name "Methoxy Fenoterol-d6" and any solvents present.

  • Secure Closure: Ensure the container is securely sealed to prevent leaks or spills.[3]

Step 2: Disposal of "RCRA Empty" Containers

Containers that have held Methoxy Fenoterol-d6 must be properly decontaminated before they can be considered non-hazardous. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) defines specific criteria for a container to be considered "RCRA empty".[5]

  • Triple Rinsing: The empty container should be triple-rinsed with a suitable solvent.[1] The choice of solvent should be based on the solubility of Methoxy Fenoterol-d6 and should be compatible with your institution's waste management procedures.

  • Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous waste in your designated Methoxy Fenoterol-d6 waste container.[1]

  • Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glass or plastic, after defacing the original label.[1] Always consult your institution's specific guidelines for the disposal of decontaminated containers.

Step 3: Disposal of Bulk Quantities and Contaminated Materials

Bulk quantities of Methoxy Fenoterol-d6 and materials significantly contaminated with the compound must be disposed of as hazardous chemical waste.

  • Packaging: Ensure the waste is securely packaged in the designated and labeled hazardous waste container.

  • Licensed Waste Management: The disposal of the collected hazardous waste must be handled by a licensed and reputable chemical waste management company.[6] These companies are equipped to transport and dispose of chemical waste in accordance with federal and state regulations.[7][8][9]

  • Incineration: For many pharmaceutical compounds, incineration in a licensed facility is the preferred method of disposal to ensure complete destruction.[3][6]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.[3]

  • Personal Protection: Before attempting to clean the spill, don appropriate PPE, including respiratory protection if necessary.[3]

  • Containment and Cleanup:

    • Dry Spills: For solid Methoxy Fenoterol-d6, carefully sweep or vacuum the material and place it in the designated hazardous waste container. Avoid generating dust.[3]

    • Wet Spills: For solutions containing Methoxy Fenoterol-d6, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit). Place the contaminated absorbent material into the hazardous waste container.[3]

  • Decontamination: Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's safety protocols.

Visualizing the Disposal Workflow

To provide a clear and concise overview of the disposal process, the following diagram illustrates the key decision points and actions.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Disposal Pathway Start Methoxy Fenoterol-d6 Waste Generated Decision Bulk Waste or 'RCRA Empty' Container? Start->Decision Bulk_Disposal Collect in Labeled Hazardous Waste Container Decision->Bulk_Disposal Bulk Waste Rinse Triple Rinse Container with Suitable Solvent Decision->Rinse 'RCRA Empty' Final_Disposal Arrange for Pickup by Licensed Waste Management Bulk_Disposal->Final_Disposal Collect_Rinsate Collect Rinsate as Hazardous Waste Rinse->Collect_Rinsate Dispose_Container Dispose of Decontaminated Container as Non-Hazardous Rinse->Dispose_Container Collect_Rinsate->Bulk_Disposal

Caption: Decision workflow for the proper disposal of Methoxy Fenoterol-d6.

Summary of Key Disposal Parameters

Waste Type Disposal Container Procedure Final Disposition
Bulk Methoxy Fenoterol-d6 Labeled, sealed, chemically resistant containerCollect all solid and liquid waste.Licensed hazardous waste management.
Contaminated Labware Labeled, sealed, chemically resistant containerCollect all contaminated items (gloves, pipette tips, etc.).Licensed hazardous waste management.
"RCRA Empty" Containers N/ATriple rinse with a suitable solvent. Collect rinsate as hazardous waste.Non-hazardous waste stream (after label defacement).

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your organization. The principles outlined in this guide are designed to be adaptable to your specific institutional policies and local regulations. Always consult your EHS department for guidance and clarification.

References

Sources

Personal protective equipment for handling Methoxy Fenoterol-d6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context

Compound: Methoxy Fenoterol-d6 (Deuterated Internal Standard) Parent Class:


-Adrenergic Agonist / Phenethylamine derivative
Primary Application:  LC-MS/MS Bioanalysis (Quantification of Fenoterol metabolites)

The Safety Paradox: While Methoxy Fenoterol-d6 is typically handled in milligram quantities for analytical standards, it must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) . As a structural analog of Fenoterol, it retains the potential to activate


-adrenergic receptors. Inhalation of aerosolized powder—even in microgram amounts—can trigger rapid bronchodilation, tachycardia, and tremors.

Scientific Rationale for Strict Containment: Deuterated standards are chemically identical to their non-labeled counterparts regarding receptor binding affinity. The "d6" isotopic labeling (replacing hydrogen with deuterium) increases mass for mass spectrometry detection but does not mitigate biological toxicity. Therefore, safety protocols must mirror those of the potent parent compound, Fenoterol.

Hazard Mechanism & Risk Assessment

To understand the necessity of the PPE described below, one must understand the biological cascade triggered by exposure.

Biological Pathway of Exposure

The following diagram illustrates why inhalation (dust) is the critical control point. Once the compound enters the systemic circulation, it acts as a ligand for


-adrenergic receptors, initiating a G-protein coupled cascade.

G Exposure Aerosol/Dust Inhalation Receptor β2-Adrenergic Receptor (Lung/Heart) Exposure->Receptor Ligand Binding GsProtein Gs Protein Activation Receptor->GsProtein Signal Transduction AdenCyclase Adenylyl Cyclase GsProtein->AdenCyclase cAMP Increased cAMP AdenCyclase->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Effect Physiological Response: Tachycardia, Tremor, Vasodilation PKA->Effect Phosphorylation Cascade

Figure 1: Signal transduction pathway demonstrating the physiological risks of accidental Methoxy Fenoterol-d6 exposure.

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on Control Banding principles for potent compounds (OEL < 10


g/m

).
Protection ZoneEquipment RequirementTechnical Justification
Respiratory N95 (Minimum) or P100 Primary Defense. Lyophilized standards are highly electrostatic. Opening a vial can release invisible micro-particulates. If working outside a Biosafety Cabinet (BSC), a Powered Air Purifying Respirator (PAPR) is required.
Dermal (Hand) Double Nitrile Gloves (5 mil min)Permeation Barrier. The outer glove protects against gross contamination; the inner glove protects against micro-tears. Methoxy Fenoterol is lipophilic enough to allow transdermal absorption.
Ocular Chemical Splash Goggles Mucosal Protection. Standard safety glasses are insufficient if aerosolization occurs. Goggles seal the orbital area against airborne dust entry.
Body Tyvek® Lab Coat (Closed Front)Fomite Control. Cotton coats trap dust fibers which can then be inhaled later or taken home. Disposable Tyvek prevents cross-contamination.

Operational Workflow: From Storage to Solution

Crucial Rule: Never handle the dry powder on an open bench. All manipulation of the solid state must occur within a certified Chemical Fume Hood or Class II Biosafety Cabinet (BSC).

Step-by-Step Protocol
Phase 1: Preparation & Acclimatization
  • Retrieval: Remove the Methoxy Fenoterol-d6 vial from the freezer (-20°C).

  • Equilibration: Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator before opening.

    • Why? Opening a cold vial condenses atmospheric moisture, causing the hygroscopic powder to clump and degrade (hydrolysis), altering the precise mass required for quantitative standards.

Phase 2: Static Control & Weighing
  • Ionization: Use an anti-static gun (e.g., Zerostat) on the vial and spatula.

    • Why? Deuterated standards are often present in small amounts (<10 mg). Static charge can cause the powder to "jump" out of the vial or cling to the spatula, resulting in mass loss and exposure risk.

  • Weighing: Place the analytical balance inside the fume hood/BSC. If vibration is an issue, prepare a stock solution by adding solvent directly to the manufacturer's vial (gravimetric preparation) rather than transferring powder.

Phase 3: Solubilization (The Safety Threshold)
  • Solvent Addition: Add the primary solvent (typically Methanol or DMSO) slowly down the side of the vial.

  • Vortexing: Cap tightly and vortex.

  • Risk Reduction: Once in solution, the inhalation risk is effectively eliminated, provided no aerosols are generated. The risk shifts to dermal absorption .

Workflow Start Start: Freezer Storage (-20°C) Equilibrate Equilibration (Desiccator, 25°C) Start->Equilibrate Prevent Condensation Hood Transfer to Fume Hood / BSC Equilibrate->Hood Static Static Neutralization (Ionizer) Hood->Static Weigh Weighing / Solvation (Gravimetric) Static->Weigh Prevent Aerosolization Liquid Liquid Stock Solution (Reduced Inhalation Risk) Weigh->Liquid

Figure 2: Operational workflow emphasizing the transition from high-risk solid handling to lower-risk liquid handling.

Emergency Response & Disposal

Accidental Exposure[1]
  • Inhalation: Immediately move to fresh air. If breathing is difficult, administer oxygen (trained personnel only). Monitor for tachycardia (rapid heart rate).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol-based sanitizers immediately, as they may enhance transdermal absorption of lipophilic compounds.

Waste Disposal (RCRA Compliance)
  • Solid Waste: Vials, gloves, and weigh boats contaminated with Methoxy Fenoterol-d6 must be segregated into Hazardous Waste (P-List equivalent) containers.

  • Liquid Waste: Solvent waste must be incinerated. Do not pour down the drain.

  • Deactivation: Wipe down the BSC/Hood surface with a surfactant-based cleaner followed by 70% Ethanol.

References

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Handling and Storage. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。